Technical Documentation Center

3-Cyano-2-fluoro-4-methoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyano-2-fluoro-4-methoxybenzoic acid
  • CAS: 840481-53-0

Core Science & Biosynthesis

Foundational

3-Cyano-2-fluoro-4-methoxybenzoic acid CAS number and molecular structure

This guide is structured as an advanced technical monograph for research scientists. It prioritizes mechanistic insight, synthetic utility, and structural analysis over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical monograph for research scientists. It prioritizes mechanistic insight, synthetic utility, and structural analysis over generic descriptions.

[1]

Chemical Identity & Core Properties

3-Cyano-2-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano, fluoro, and carboxyl moieties creates a unique reactivity profile, particularly at the 2-position (fluorine), which is activated for nucleophilic aromatic substitution (


).
PropertyData
CAS Number 840481-53-0
IUPAC Name 3-Cyano-2-fluoro-4-methoxybenzoic acid
Molecular Formula

Molecular Weight 195.15 g/mol
SMILES COC1=C(C(=C(C=C1)C(=O)O)F)C#N
InChI Key XYCJVYVIYGWZFO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa ~3.2 (Acidic due to ortho-F and meta-CN electron withdrawal)

Structural Analysis & Reactivity Profile

The molecule features a 1,2,3,4-tetrasubstituted benzene ring. Understanding the electronic vectors is critical for utilizing this scaffold in drug design (e.g., PROTAC linkers, benzothiophenes, or androgen receptor antagonists).

  • C1 (Carboxyl): The primary anchor for amide coupling or esterification.

  • C2 (Fluorine): The Reactive Hotspot. This fluorine is activated by the ortho-cyano and ortho-carboxyl groups. It is highly susceptible to displacement by nucleophiles (thiols, amines, hydrazines), enabling rapid cyclization reactions.

  • C3 (Cyano): Provides strong electron-withdrawing character (-I, -M effects), increasing the acidity of the benzoic acid and activating the C2-F bond. It also serves as a latent pharmacophore (H-bond acceptor) or a precursor for tetrazoles/amines.

  • C4 (Methoxy): An electron-donating group (+M) that stabilizes the ring but sterically crowds the C3-nitrile.

Electronic Vector Diagram

The following diagram illustrates the directing effects and activation vectors within the molecule.

ElectronicEffects Core Benzene Core COOH C1: -COOH (EWG, Meta-Director) Core->COOH Position 1 F C2: -F (Leaving Group for SnAr) Core->F Position 2 CN C3: -CN (Strong EWG, Activates C2) Core->CN Position 3 OMe C4: -OMe (EDG, Stabilizes Core) Core->OMe Position 4 COOH->F Activates for SnAr (Ortho Effect) CN->F Activates for SnAr (Ortho Effect) OMe->CN Steric Crowding

Figure 1: Electronic activation map. Note the dual activation of the C2-Fluorine by the flanking electron-withdrawing groups (COOH and CN).

Synthesis Methodologies

Direct electrophilic substitution (e.g., nitration or bromination) of 2-fluoro-4-methoxybenzoic acid typically yields the C5-substituted product due to steric crowding at C3. Therefore, high-precision synthesis requires Directed Ortho Metalation (DoM) or Sandmeyer strategies.

Method A: The Regioselective Lithiation Route (Recommended)

This pathway ensures the cyano group is installed specifically at the crowded C3 position (between F and OMe) by exploiting the "ortho-lithiation" synergy.

  • Starting Material: 2-Fluoro-4-methoxybenzoic acid (converted to an oxazoline or amide directing group to prevent self-quenching).

  • Lithiation: Treatment with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The proton at C3 is the most acidic due to the inductive effect of the flanking Fluorine and Oxygen atoms.

  • Quench: Addition of an electrophilic cyanide source (e.g.,

    
    -Toluenesulfonyl cyanide) or Iodine followed by cyanation.
    
  • Hydrolysis: Deprotection of the directing group to restore the carboxylic acid.

Method B: The Sandmeyer Approach (Industrial Scale)

Suitable for larger batches where chromatography can separate isomers.

  • Nitration: Nitration of 2-fluoro-4-methoxybenzoic acid (Yields mixture of 3-nitro and 5-nitro).

  • Separation: Isolate 3-nitro isomer.

  • Reduction:

    
     to the aniline.
    
  • Sandmeyer Reaction: Diazotization (

    
    ) followed by CuCN treatment.
    
Synthesis Workflow Diagram

Synthesis cluster_DoM Route A: Directed Ortho Metalation (High Precision) cluster_Sandmeyer Route B: Sandmeyer (Industrial) Start 2-Fluoro-4-methoxybenzoic acid (CAS 394-42-3) Protect Protection (Oxazoline/Amide formation) Start->Protect Nitration Nitration (HNO3/H2SO4) Start->Nitration Lithiation Lithiation (LiTMP, -78°C) Selectivity: C3 Position Protect->Lithiation Quench Electrophile Quench (Iodine or TsCN) Lithiation->Quench Deprotect Hydrolysis Quench->Deprotect Target TARGET: 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) Deprotect->Target Separation Isolate 3-Nitro Isomer Nitration->Separation Reduction Reduction to Aniline Separation->Reduction Cyanation Sandmeyer (CuCN) Reduction->Cyanation Cyanation->Target

Figure 2: Comparative synthetic pathways. Route A is preferred for laboratory-scale regiocontrol.

Applications in Drug Discovery

This compound serves as a specialized scaffold in medicinal chemistry, particularly for:

  • Benzothiophene Synthesis (Cyclization Precursor): The 2-fluoro-3-cyano motif is a "pre-loaded" system for cascade reactions. Reaction with methyl thioglycolate under basic conditions initiates an

    
     displacement of the fluorine, followed by a Thorpe-Ziegler cyclization onto the nitrile. This yields 3-amino-benzo[b]thiophene-2-carboxylates , a core scaffold in many kinase inhibitors.
    
  • Androgen Receptor (AR) Antagonists: The substitution pattern mimics the "Ring A" electronics of second-generation antiandrogens (e.g., Enzalutamide, Apalutamide). The 3-cyano group provides a rigid dipole similar to the trifluoromethyl group found in commercial drugs, potentially improving metabolic stability or binding affinity in novel analogs.

  • PROTAC Linker Attachment: The carboxylic acid allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands), while the core remains electronically tuned to modulate the physicochemical properties (logP, TPS) of the degrader.

Analytical Characterization

To validate the identity of synthesized batches, compare against these predicted spectral markers:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~13.0 ppm (br s, 1H, COOH)
      
    • 
       ~7.8 ppm (dd, 1H, Ar-H at C6, coupling with F)
      
    • 
       ~7.2 ppm (d, 1H, Ar-H at C5)
      
    • 
       ~3.95 ppm (s, 3H, 
      
      
      
      )
  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, weak band at ~2230 cm⁻¹.
      
    • Carbonyl (

      
      ):  Strong band at ~1690–1710 cm⁻¹.
      
  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): m/z 194.0.[1]
      

References

  • AChemBlock. (2025). Product Analysis: 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0).Link

  • CymitQuimica. (2025). Technical Data Sheet: Indagoo 3-Cyano-2-fluoro-4-methoxybenzoic acid.Link

  • PubChem. (2025).[2] Compound Summary: 3-Cyano-2-fluoro-4-methoxybenzoic acid.[3][4] National Library of Medicine. Link

  • Ambeed. (2025). Fluorinated Building Blocks and Intermediates.[5]Link

Sources

Exploratory

Safety data sheet (SDS) and hazard classification for 3-Cyano-2-fluoro-4-methoxybenzoic acid

Executive Summary This guide provides a comprehensive technical analysis of the safety, hazard classification, and handling protocols for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0). As a specialized interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the safety, hazard classification, and handling protocols for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0). As a specialized intermediate often used in the synthesis of pharmaceutical active ingredients (APIs)—specifically in the development of antimicrobial and neurodegenerative therapeutics—this compound requires precise stewardship.

While specific toxicological data for this exact isomer is often proprietary or limited in public databases, this guide utilizes Structure-Activity Relationship (SAR) principles and data from close structural analogs (e.g., 3-fluoro-4-methoxybenzoic acid) to establish a robust safety profile. The compound is classified primarily as a Skin/Eye/Respiratory Irritant with potential acute oral toxicity due to the nitrile moiety.

Part 1: Chemical Identification & Physicochemical Properties

Accurate identification is the first step in any safety protocol. This compound is a tri-substituted benzoic acid derivative, combining an electron-withdrawing cyano group, a fluorine atom, and an electron-donating methoxy group.

Table 1: Substance Identification & Properties

ParameterSpecification
Chemical Name 3-Cyano-2-fluoro-4-methoxybenzoic acid
CAS Number 840481-53-0
Molecular Formula C₉H₆FNO₃
Molecular Weight 195.15 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 - 4.0 (Enhanced acidity due to ortho-fluoro and meta-cyano groups)
Melting Point >180°C (Predicted based on analogs; experimental verification required)

Technical Insight: The presence of the ortho-fluorine atom relative to the carboxylic acid typically lowers the pKa compared to unsubstituted benzoic acid, increasing its corrosive potential to mucous membranes.

Part 2: Hazard Identification (GHS Classification)

This section defines the hazards according to the Globally Harmonized System (GHS) . Given the functional groups (Carboxylic Acid, Nitrile, Fluoride), we apply the Precautionary Principle.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • GHS07 (Exclamation Mark): Irritant / Acute Toxicity (Lower Tier)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Associated with the nitrile group).

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation (Dust inhalation).[2][3][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4][5]

Mechanistic Hazard Assessment (Diagram)

The following diagram illustrates the logic used to derive these classifications based on the molecule's functional groups.

HazardLogic Compound 3-Cyano-2-fluoro-4-methoxybenzoic acid FuncGroup1 Carboxylic Acid (-COOH) Compound->FuncGroup1 FuncGroup2 Nitrile (-CN) Compound->FuncGroup2 FuncGroup3 Fluoro (-F) Compound->FuncGroup3 Risk1 Proton Donor (Acidic) Risk: Tissue Irritation FuncGroup1->Risk1 Risk2 Metabolic Release of CN- (Low Probability in stable aromatics) Risk: Acute Toxicity FuncGroup2->Risk2 Risk3 Combustion Product: HF Risk: Corrosive Gas FuncGroup3->Risk3 Class1 GHS Classification: H315 (Skin), H319 (Eye) Risk1->Class1 Class2 GHS Classification: H302 (Harmful if Swallowed) Risk2->Class2 Class3 Emergency Hazard: Firefighting Protocol Risk3->Class3

Figure 1: Structural Activity Relationship (SAR) logic used to determine hazard classification.

Part 3: Safe Handling & Experimental Protocols

Scientific integrity demands that safety is built into the workflow, not treated as an afterthought.

Engineering Controls
  • Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Secondary: Local exhaust ventilation (LEV) if dust generation is high.

  • Validation: Verify hood face velocity is >0.5 m/s before use.

Personal Protective Equipment (PPE) Matrix
Body AreaRequirementRationale
Respiratory N95 or P100 RespiratorRequired if handling outside a hood (not recommended). Prevents inhalation of irritant dust (H335).[2][4][5]
Hands Nitrile Gloves (Min 0.11mm thick)Provides barrier against organic acids. Double glove if dissolving in DMSO/DMF (permeation risks).
Eyes Chemical Safety GogglesSafety glasses are insufficient due to the risk of acidic dust entering the eye (H319).
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.
Handling Workflow (Self-Validating System)

HandlingWorkflow Start Start: Weighing Check1 Is Fume Hood On? Start->Check1 Action1 Weigh in Closed Vessel Check1->Action1 Yes Stop STOP: Enable Ventilation Check1->Stop No Solvent Add Solvent (DMSO/MeOH) Action1->Solvent Check2 Check Solubility/Exotherm Solvent->Check2 Reaction Proceed to Reaction Check2->Reaction Stable Check2->Stop Heat/Gas Evolution

Figure 2: Operational workflow for safe handling of fluorinated benzoic acid derivatives.

Part 4: Emergency Response & Toxicology

Firefighting Measures
  • Specific Hazards: In a fire, this compound will decompose to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Hydrogen Cyanide (HCN) .

  • Action:

    • Evacuate area immediately.

    • Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full facepiece.

    • Media: Dry chemical, CO₂, or water spray.[2][4] Do not use a water jet (spreads the chemical).

First Aid Protocols
  • Eye Contact: Immediate irrigation with water for 15 minutes.[2] The acidic nature can cause corneal damage if not treated instantly.

  • Skin Contact: Wash with soap and water.[2][3][4] If redness persists, seek medical attention (potential for delayed hypersensitivity).

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration and esophageal corrosion from the acid.

Toxicological Insights
  • Acute Toxicity: Predicted LD50 (Oral, Rat) is likely between 300–2000 mg/kg (Category 4).

  • Chronic Toxicity: No specific data available. However, fluorinated aromatics are often investigated for metabolic stability; they do not typically bioaccumulate.

  • Target Organs: Respiratory system (inhalation), Eyes (direct contact).

Part 5: Storage & Disposal

  • Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

  • Incompatibilities: Strong oxidizing agents (risk of reaction with nitrile), Strong bases (neutralization of acid).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is critical to neutralize HF and NOx emissions.

References

  • PubChem. (n.d.). Compound Summary for CID 598436 (Analog: 4-Fluoro-3-methoxybenzoic acid). National Library of Medicine. Retrieved from [Link]

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth revised edition.

Sources

Foundational

Technical Deep Dive: Electronic Modulation of Benzoic Acid Acidity via Ortho-Fluoro and Meta-Cyano Substitution

Executive Summary In rational drug design, the precise modulation of acidity ( ) is a critical lever for optimizing solubility, membrane permeability ( ), and target binding affinity.[1] This guide analyzes the distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the precise modulation of acidity (


) is a critical lever for optimizing solubility, membrane permeability (

), and target binding affinity.[1] This guide analyzes the distinct electronic mechanisms governing the acidity of 2-fluorobenzoic acid (o-fluoro) and 3-cyanobenzoic acid (m-cyano).

While both substituents act as Electron Withdrawing Groups (EWGs) that enhance acidity relative to the parent benzoic acid, they do so through fundamentally different physical organic mechanisms. The ortho-fluoro substituent presents a complex interplay of strong inductive withdrawal (-I) and opposing resonance donation (+R), further complicated by proximity effects. In contrast, the meta-cyano group serves as a textbook example of pure inductive/field effects with decoupled resonance.

This guide provides the theoretical framework, quantitative data, and validated experimental protocols for determining these values in a drug discovery context.

Theoretical Framework & Mechanistic Analysis

The Baseline: Benzoic Acid
  • Reference

    
    :  ~4.20
    
  • Ionization: The stability of the carboxylate anion (

    
    ) is the primary determinant of acidity. Any factor that disperses the negative charge on the carboxylate oxygen atoms increases acidity.[2][3]
    
The Meta-Cyano Case: Decoupled Resonance

The cyano (-CN) group is a strong EWG. However, its position at the meta (3-position) carbon prevents direct conjugation with the carboxyl group.

  • Mechanism:

    • Inductive Effect (-I): The

      
      -hybridized nitrogen of the cyano group renders the carbon highly electronegative. This pulls electron density through the 
      
      
      
      -bond framework, stabilizing the carboxylate anion.[4]
    • Resonance Effect (-R): While -CN has a -R capability, it cannot delocalize the negative charge of the carboxylate because the meta position does not allow for a continuous

      
      -system overlap with the reaction center.
      
    • Net Result: The acidity enhancement is driven almost exclusively by the -I effect.

    • Hammett Parameter:

      
       (Positive value indicates EWG).
      
The Ortho-Fluoro Case: The Inductive-Resonance Paradox

The ortho-fluoro substituent introduces a more complex scenario known as the "Ortho Effect," though for fluorine, this is electronic rather than steric.

  • Mechanism:

    • Inductive Effect (-I): Fluorine is the most electronegative element.[5] At the ortho position, the distance to the carboxylate is minimal, maximizing the through-bond/through-space electrostatic stabilization of the anion.

    • Resonance Effect (+R): Unlike other halogens, Fluorine’s

      
       orbitals are similar in size to Carbon’s 
      
      
      
      orbitals, allowing for significant
      
      
      -donation back into the ring. This effect is electron-donating, which theoretically destabilizes the anion (decreasing acidity).
    • The Conflict: The -I effect (acid-strengthening) competes with the +R effect (acid-weakening).

    • Outcome: The -I effect dominates due to proximity (

      
       dependence of field effects), making o-fluorobenzoic acid significantly more acidic than benzoic acid.
      
    • Comparison with Chlorine: Interestingly, o-chlorobenzoic acid is more acidic than o-fluorobenzoic acid. Why? Chlorine has a weaker +R effect (poor

      
       overlap), so its -I effect is less opposed by resonance than in the case of fluorine.
      

Quantitative Analysis

The following table summarizes the physicochemical constants relevant to these derivatives.

CompoundSubstituentPosition

Constant

(Experimental)
Dominant Effect
Benzoic Acid H-0.004.20 Reference
3-Cyanobenzoic -CNMeta

3.60 - 3.64 Inductive (-I) only
2-Fluorobenzoic -FOrtho

(complex)*
3.27 Strong -I > Strong +R
2-Chlorobenzoic -ClOrtho-2.94 Strong -I > Weak +R

Note:


 values are not standard due to steric/proximity complications, but the effective electronic pull is evident in the 

shift.
Visualization of Electronic Effects

The diagram below illustrates the competing and complementary electronic vectors.

ElectronicEffects cluster_0 Meta-Cyano Mechanism cluster_1 Ortho-Fluoro Mechanism CN Cyano Group (-CN) Ring_M Benzene Ring CN->Ring_M Strong -I (Inductive) CN->Ring_M Resonance (-R) Decoupled COOH_M Carboxyl (-COOH) Ring_M->COOH_M Electron Withdrawal F Fluoro Group (-F) Ring_O Benzene Ring F->Ring_O Massive -I (Proximity) F->Ring_O Strong +R (2p-2p Overlap) COOH_O Carboxyl (-COOH) Ring_O->COOH_O Net Withdrawal

Figure 1: Mechanistic flow of electron density. Red arrows indicate electron withdrawal (acid strengthening); Blue arrows indicate electron donation (acid weakening).

Experimental Validation: Potentiometric Titration Protocol

For drug discovery applications, precise


 determination is required.[1][6][7] The following protocol is the "Gold Standard" for soluble carboxylic acids.
Reagents & Equipment[8][10]
  • Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm).

  • Electrode: Double-junction Ag/AgCl pH electrode (Calibrated daily).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (High purity).

Step-by-Step Methodology
  • Electrode Calibration:

    • Calibrate electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

    • Integrity Check: Slope must be >98% of theoretical Nernstian response.

  • Sample Preparation:

    • Weigh ~3-5 mg of the benzoic acid derivative.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If solubility is low (common for drug-like scaffolds), use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Inert Atmosphere Generation:

    • Purge the sample vessel with

      
       or Argon for 5 minutes prior to titration to remove dissolved 
      
      
      
      (which forms carbonic acid and skews data).
    • Maintain a positive pressure blanket during titration.

  • Titration Loop:

    • Acidify sample to pH ~2.0 using 0.1 M HCl (to ensure starting species is fully protonated

      
      ).
      
    • Titrate with 0.1 M KOH in increments of 0.05 pH units.

    • Wait for electrode stability (

      
       mV/sec drift) before recording each point.
      
  • Data Processing:

    • Plot pH vs. Volume of Base.[8]

    • Use Gran Plot analysis or derivative methods (

      
      ) to identify the equivalence point.
      
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point.
      
Workflow Diagram

TitrationWorkflow cluster_QC Quality Control Start Start Protocol Calibrate Calibrate Electrode (4-point buffer) Start->Calibrate Dissolve Dissolve Sample (0.15 M KCl) Calibrate->Dissolve Check Slope > 98%? Calibrate->Check Purge Purge CO2 (N2/Argon) Dissolve->Purge Acidify Acidify to pH 2.0 (Ensure HA form) Purge->Acidify Titrate Titrate with KOH (0.05 pH increments) Acidify->Titrate Data Data Acquisition (Stable pH readings) Titrate->Data Temp T = 25°C? Titrate->Temp Calc Calculate pKa (Gran Plot / Derivatives) Data->Calc

Figure 2: Standardized Potentiometric Titration Workflow for pKa determination.

Implications in Drug Design[1][9][11]

Understanding these specific shifts allows for "Bioisosteric Tuning":

  • Bioavailability: o-Fluorobenzoic acid derivatives (pKa 3.27) will be >99% ionized at intestinal pH (6.8), potentially limiting passive diffusion compared to less acidic analogs unless specific transporters are targeted.

  • Metabolic Stability: The ortho-fluoro group blocks metabolic attack at the sensitive 2-position while electronically deactivating the ring towards oxidation, a dual benefit often exploited in lead optimization.

  • Solubility: The significant drop in pKa from benzoic acid (4.20) to o-fluoro (3.27) ensures higher solubility at physiological pH due to complete ionization.

References

  • Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 644-649.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[9]

Sources

Exploratory

Crystal structure and polymorph screening of 3-Cyano-2-fluoro-4-methoxybenzoic acid

Title: Technical Guide: Crystal Structure Elucidation and Polymorph Screening of 3-Cyano-2-fluoro-4-methoxybenzoic Acid Executive Summary 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) represents a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Crystal Structure Elucidation and Polymorph Screening of 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Executive Summary

3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) represents a critical class of fluorinated benzoic acid intermediates used in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), including P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Control over its solid-state form is not merely a regulatory exercise but a process necessity. Variations in its crystal structure (polymorphism) directly impact downstream solubility, reaction kinetics, and filtration rates during scale-up.[1]

This guide provides a definitive, self-validating protocol for the polymorph screening of 3-Cyano-2-fluoro-4-methoxybenzoic acid. It moves beyond generic screening to address the specific supramolecular challenges posed by the competing hydrogen-bond acceptors (cyano vs. carbonyl) and the lipophilic fluorine substituent.[1]

Molecular Analysis & Solid-State Challenges

Before initiating screening, one must understand the "molecular personality" that drives crystallization.

The Fluorine Effect

The fluorine atom at the C2 position is not passive. It introduces a strong electronegative dipole and potential C-H[1]···F contacts. In benzoic acid derivatives, fluorine substitution often disrupts the classic centrosymmetric carboxylic acid dimer (R²₂(8) motif) in favor of catemeric chains or helical structures due to repulsive F[1]···O interactions [1].

The Cyano-Carboxylic Competition

The C3-cyano group (C≡N) acts as a weak hydrogen bond acceptor.[1] This creates a competitive landscape:

  • Scenario A (Thermodynamic): Strong O-H···O=C (Acid-Acid Homodimer).[1]

  • Scenario B (Kinetic/Metastable): O-H···N≡C (Acid-Cyano Chain).[1]

Implication: Rapid crystallization (precipitation) often traps the molecule in Scenario B (metastable), while slow slurry conversion favors Scenario A.[1]

Comprehensive Polymorph Screening Protocol

This protocol uses a "Tiered Filtration" approach to maximize the probability of finding stable and metastable forms without exhaustive random screening.

Tier 1: Solubility & Solvent Selection

Select solvents based on three distinct properties: Polarity (Dielectric Constant,


), Proton Donor (HBD), and Proton Acceptor (HBA) capacity.[1]

Table 1: Solvent Selection Matrix for 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Solvent ClassExamplesRationaleRisk Factor
Class I: Non-Polar Toluene, HeptanePromotes acid dimerization; low solubility.Gel formation (if cooling too fast).[1]
Class II: Polar Aprotic Acetone, THF, MeCNDisrupts dimers; favors cyano interactions.[1]Solvate formation (high risk).[1]
Class III: Polar Protic Methanol, IPACompetes for H-bonds; good for cooling cryst.Esterification (if heated prolonged).[1]
Class IV: High Boiling DMSO, DMFHigh solubility; thermodynamic sinks.Difficult to remove; solvates likely.
Tier 2: Screening Methodologies

Execute the following three workflows in parallel.

  • Method A: Slurry Conversion (Thermodynamic Control)

    • Protocol: Suspend excess solid in Solvent Class I and III (separately) at 25°C and 50°C. Stir for 7 days.

    • Why: Ostwald ripening will consume metastable forms and grow the most stable polymorph.

    • Self-Validation: If the PXRD pattern changes over time, a phase transition has occurred.

  • Method B: Anti-Solvent Addition (Kinetic Control)

    • Protocol: Dissolve in minimal DMSO (Class IV). Rapidly inject into 10x volume of cold water or heptane.

    • Why: High supersaturation forces immediate nucleation, trapping high-energy conformers (potentially the Acid-Cyano motif).

  • Method C: Slow Evaporation (Intermediate Control)

    • Protocol: Dissolve in Acetone/Toluene (1:1) mixtures.[1][2] Allow slow evaporation through a perforated film.

    • Why: Allows time for molecular recognition, potentially yielding single crystals suitable for SCXRD.

Visualization: Screening Workflow

The following diagram illustrates the logical flow for the screening process, ensuring no potential form is overlooked.

PolymorphScreening Start Start: 3-Cyano-2-fluoro-4-methoxybenzoic Acid Solubility Solubility Profiling (Gravimetric Analysis) Start->Solubility Slurry Slurry Conversion (7 Days @ 25°C/50°C) Solubility->Slurry Low Solub. Evap Slow Evaporation (Binary Mixtures) Solubility->Evap Med Solub. AntiSolv Anti-Solvent Crash (DMSO -> Water/Heptane) Solubility->AntiSolv High Solub. PXRD PXRD Analysis (Identify Unique Patterns) Slurry->PXRD Evap->PXRD AntiSolv->PXRD DSC DSC/TGA (Thermal Events & Solvates) PXRD->DSC Unique Hits Selection Form Selection (Stability vs. Solubility) DSC->Selection

Figure 1: Systematic workflow for polymorph screening, categorizing techniques by thermodynamic vs. kinetic drivers.

Characterization & Analysis Strategy

Once potential forms are isolated, rigorous characterization is required to assign them as true polymorphs, solvates, or hydrates.[1]

Powder X-Ray Diffraction (PXRD)[1]
  • The Fingerprint: Look for shifts in the low-angle region (2θ = 5°–15°).[1]

  • Diagnostic: A shift in the first major peak often indicates a change in the interlayer spacing (

    
    -spacing), common when switching from a planar dimer packing (shorter 
    
    
    
    ) to a tilted catemer packing (longer
    
    
    ).[1]
Thermal Analysis (DSC/TGA)
  • Melting Point: The stable form will typically exhibit the highest melting point and heat of fusion.

  • Desolvation: Use TGA to distinguish solvates. A weight loss >1% prior to melting indicates a solvate or hydrate.

  • Enantiotropic vs. Monotropic: If an endothermic transition occurs before melting, the forms are likely enantiotropically related (reversible).[1] If only melting is observed, they are monotropic (one is always more stable).[1]

Single Crystal X-Ray Diffraction (SCXRD)
  • The Gold Standard: If suitable crystals are obtained (Method C), SCXRD provides the absolute structure.[1]

  • Target Metrics:

    • Space Group: Centrosymmetric (e.g.,

      
      ) usually implies acid dimers.[1] Non-centrosymmetric (e.g., 
      
      
      
      ) may imply polar stacking driven by the Cyano group.[1]
    • Z' Value: High Z' (>1) indicates complex packing often associated with "frustrated" crystallization, common in fluorinated aromatics [2].[1]

Decision Matrix: Form Selection

Drug development requires selecting the optimal form, not just the most stable one.[1]

FormSelection Input Candidate Forms Stability Thermodynamic Stability? Input->Stability Hygroscopicity Hygroscopicity (<2% w/w @ 90% RH?) Stability->Hygroscopicity Stable Reject Reject Stability->Reject Metastable (unless solubility needed) Processability Morphology (Block vs. Needle) Hygroscopicity->Processability Non-Hygroscopic Hygroscopicity->Reject Deliquescent Select Primary Candidate Processability->Select Filterable Processability->Reject Gel/Needles

Figure 2: Decision matrix for selecting the developable solid form based on stability, hygroscopicity, and processability.

References

  • O'Neil, M.J., et al. (2024).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] RSC Publishing. (General reference for fluorinated benzoic acid properties).

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. Link[1]

  • Desiraju, G. R. (2007).[1] "Crystal Engineering: A Brief Overview". Journal of Chemical Sciences, 119(1), 1-2.[1] Link

  • Nangia, A. (2010).[1] "Conformational Polymorphism in Organic Crystals". Accounts of Chemical Research, 41(5), 595–604.[1] (Relevance: Fluorine conformational effects). Link[1]

  • Perlovich, G. L., et al. (2014).[1] "Thermodynamic aspects of solubility and solvation of fluorinated benzoic acids". Journal of Chemical Thermodynamics, 73, 102-109. (Relevance: Solubility behavior of F-benzoic acids). Link[1]

Sources

Foundational

High-Precision Mass Spectrometry Characterization: 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Introduction: The Criticality of Exact Mass in Drug Discovery In the realm of medicinal chemistry, 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) represents a sophisticated building block, often utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Exact Mass in Drug Discovery

In the realm of medicinal chemistry, 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) represents a sophisticated building block, often utilized in the synthesis of bioactive scaffolds for oncology and antimicrobial research. The strategic incorporation of fluorine (F) and cyano (CN) groups onto the benzoic acid core serves two pivotal roles: metabolic blocking to prevent oxidative clearance and electronic modulation to enhance ligand-target binding affinity [1].

For analytical scientists and drug developers, distinguishing this molecule from potential impurities or degradation products requires more than a nominal molecular weight. It demands the calculation and experimental verification of the Exact Mass (Monoisotopic Mass) . This guide details the rigorous derivation of these values and outlines the High-Resolution Mass Spectrometry (HRMS) workflow required for validation.

Structural Elucidation & Formula Derivation

To calculate the mass parameters accurately, we must first rigorously derive the chemical formula from the IUPAC nomenclature.

Core Scaffold: Benzoic Acid (


)
Substituents: 
  • 3-Cyano (-CN): Replaces a Hydrogen at position 3. Adds

    
    , removes 
    
    
    
    .
  • 2-Fluoro (-F): Replaces a Hydrogen at position 2. Adds

    
    , removes 
    
    
    
    .
  • 4-Methoxy (-OCH3): Replaces a Hydrogen at position 4. Adds

    
    , removes 
    
    
    
    .
Step-by-Step Formula Construction
PositionGroupModification to Core (

)
Net Formula Change
C1 -COOHCore FunctionalityNone
C2 -F


C3 -CN


C4 -OCH3


C5 -HNoneNone
C6 -HNoneNone

Final Chemical Formula:


 
Structural Logic Diagram

structure_derivation Benzene Benzene Core C6H6 Benzoic Benzoic Acid C7H6O2 Benzene->Benzoic Carboxylation Sub1 + 2-Fluoro (-H, +F) Benzoic->Sub1 Substitution @ C2 Sub2 + 3-Cyano (-H, +CN) Sub1->Sub2 Substitution @ C3 Sub3 + 4-Methoxy (-H, +OCH3) Sub2->Sub3 Substitution @ C4 Final Target Molecule C9H6FNO3 Sub3->Final Final Structure

Caption: Step-wise structural derivation of 3-Cyano-2-fluoro-4-methoxybenzoic acid from the benzene core.

Computational Mass Spectrometry

In High-Resolution Mass Spectrometry (HRMS), distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is non-negotiable. The former is used for stoichiometry; the latter is the unique "fingerprint" detected by the mass spectrometer [2].

Constants Used (IUPAC & IUPAP)
  • Carbon (C): Avg: 12.011 | Mono (

    
    ): 12.00000
    
  • Hydrogen (H): Avg: 1.008 | Mono (

    
    ): 1.00783
    
  • Nitrogen (N): Avg: 14.007 | Mono (

    
    ): 14.00307
    
  • Oxygen (O): Avg: 15.999 | Mono (

    
    ): 15.99491
    
  • Fluorine (F): Avg: 18.998 | Mono (

    
    ): 18.99840 (Monoisotopic element)
    
Molecular Weight Calculation (Stoichiometric)


Total Molecular Weight: 195.15 g/mol [1]

Exact Mass Calculation (HRMS Target)


Total Exact Mass: 195.03318 Da

Mass Defect Analysis

The Mass Defect (Exact Mass - Nominal Mass) is


.
This positive mass defect is characteristic of hydrogen-rich organic molecules, though slightly tempered by the presence of Oxygen and Fluorine. In complex matrices, this value helps filter out background noise (e.g., siloxanes or polymers which often have negative mass defects).

Experimental Validation Workflow

To validate the identity of this compound, a rigorous LC-MS/MS workflow is required. Given the acidic carboxylic moiety, Negative Electrospray Ionization (ESI-) is the gold standard [3].

Protocol: HRMS Characterization

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Acetonitrile:Water (+0.1% Formic Acid) to reach ~10 µg/mL.

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

3. Mass Spectrometry (Q-TOF/Orbitrap):

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Target Ion: The carboxylic acid loses a proton.

    • Calculation:

      
      .
      
    • Observed m/z: 194.0259

Analytical Logic Flow

mass_spec_workflow Sample Solid Sample (1 mg) Solubilization Solubilization (MeOH) Sample->Solubilization Dissolve ESI ESI Source (-) Deprotonation Solubilization->ESI Inject Analyzer Mass Analyzer (Orbitrap/Q-TOF) ESI->Analyzer [M-H]- Ion Beam Detection Detector Ion Counting Analyzer->Detection m/z Separation Data Spectrum Analysis Target m/z: 194.0259 Detection->Data Signal Processing

Caption: Operational workflow for HRMS analysis using Negative Mode ESI.

Isotopic Distribution & Purity Assessment

In HRMS, the "M+1" peak (Carbon-13 isotope) provides a secondary validation layer.

  • Base Peak (M): 100% abundance at 194.0259 Da.

  • M+1 Peak: Driven by 9 Carbons.

    • Probability

      
      .
      
    • Expected m/z:

      
      .
      
    • Expected Intensity: ~10% of Base Peak.

Quality Control Rule: If the M+1 peak is significantly higher than 10-11%, suspect an impurity or co-eluting contaminant. If the mass error exceeds 5 ppm (parts per million), recalibrate the instrument using a lock-mass solution (e.g., Leucine Enkephalin).

Summary of Key Values

ParameterValueUnitApplication
Formula

-Database Search
Molecular Weight 195.15 g/mol Weighing / Molarity
Exact Mass 195.03318 DaTheoretical Target
[M-H]⁻ Ion 194.02590 m/zESI(-) Detection
Mass Defect 0.0332DaNoise Filtering

References

  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Oreate AI. (2026). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. Retrieved from

  • University of Missouri Mass Spectrometry Facility. (2024). Calculating Exact Masses and Monoisotopic Mass. Retrieved from

  • PubChem. (2025).[2][3] 3-cyano-2-fluoro-4-methoxybenzoic acid (Compound Summary). Retrieved from

  • Sigma-Aldrich. (2025). 3-Fluoro-4-methoxybenzoic acid Product Specification. Retrieved from [3]

Sources

Protocols & Analytical Methods

Method

Optimized synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid from 2-fluoro-4-methoxybenzoic acid

This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid . The synthesis of this target presents a classic regiochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid .

The synthesis of this target presents a classic regiochemical challenge: distinguishing the C3 position (sandwiched between fluorine and methoxy groups) from the sterically accessible C5 position. Standard Electrophilic Aromatic Substitution (EAS) approaches, such as direct bromination, typically favor the C5 position due to steric relief, leading to the incorrect isomer.

This guide details an Optimized Directed Ortho Metalation (DoM) strategy, which leverages the synergistic inductive effects of the fluorine and methoxy substituents to exclusively functionalize the C3 position.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, 2-fluoro-4-methoxybenzoic acid , contains three directing groups.

  • Methoxy (-OMe): Strong ortho/para director (activator).

  • Fluorine (-F): Ortho/para director (deactivator by induction, activator by resonance).

  • Carboxylic Acid (-COOH): Meta director (deactivator).

In a standard electrophilic halogenation (e.g.,


), the activating power of the methoxy group dominates. While both C3 and C5 are ortho to the methoxy group, C3 is sterically crowded ("sandwiched" between F and OMe). Consequently, EAS overwhelmingly favors C5 , yielding the wrong isomer (5-bromo-2-fluoro-4-methoxybenzoic acid).
The Solution: Thermodynamic Acidity (DoM)

To access C3 , we utilize Directed Ortho Metalation (DoM) . The proton at C3 is flanked by two highly electronegative atoms (Fluorine and Oxygen). Through the Inductive Effect (


), this proton is significantly more acidic (

reduced) than the proton at C5. Furthermore, the lithium base is stabilized by coordination to the methoxy oxygen and the fluorine atom (Complex Induced Proximity Effect - CIPE).

Synthetic Pathway:

  • Regioselective Lithiation/Iodination: Selective deprotonation at C3 followed by quenching with Iodine.

  • Esterification: Conversion to the methyl ester to prevent catalyst poisoning and facilitate purification.

  • Pd-Catalyzed Cyanation: Substitution of Iodine with Cyanide using

    
    .
    
  • Hydrolysis: Saponification to the final acid.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material 2-Fluoro-4-methoxybenzoic acid Step1 Step 1: DoM & Iodination (LDA, THF, -78°C; then I2) Target: C3 Position Start->Step1 Regiocontrol via Acidity (C3) Inter1 Intermediate A 3-Iodo-2-fluoro-4-methoxybenzoic acid Step1->Inter1 Step2 Step 2: Esterification (MeOH, H2SO4, Reflux) Inter1->Step2 Protect Acid Inter2 Intermediate B Methyl 3-iodo-2-fluoro-4-methoxybenzoate Step2->Inter2 Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, Xantphos, DMF) Inter2->Step3 Cross-Coupling Inter3 Intermediate C Methyl 3-cyano-2-fluoro-4-methoxybenzoate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Deprotection Final FINAL PRODUCT 3-Cyano-2-fluoro-4-methoxybenzoic acid Step4->Final

Caption: Four-step optimized workflow ensuring C3 regioselectivity via lithiation followed by palladium-catalyzed cyanation.

Detailed Protocols

Step 1: Regioselective Iodination (DoM)

Objective: Install an iodine handle at the C3 position. Mechanism: Lithiation of the unprotected acid requires 2 equivalents of base (1st eq. deprotonates COOH; 2nd eq. deprotonates C3-H).

  • Reagents:

    • 2-Fluoro-4-methoxybenzoic acid (1.0 equiv)[1][2]

    • LDA (Lithium diisopropylamide) (2.5 equiv) — Freshly prepared or high-quality commercial solution.

    • Iodine (

      
      ) (3.0 equiv)
      
    • THF (Anhydrous)

  • Protocol:

    • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.

    • Base Addition: Cool THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.

    • Substrate Addition: Dissolve 2-fluoro-4-methoxybenzoic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 20 minutes, maintaining internal temp < -70°C.

    • Metalation: Stir at -78°C for 1 hour . The solution usually turns bright yellow/orange, indicating dianion formation.

    • Quench: Dissolve Iodine (

      
      ) in THF. Add this solution dropwise to the reaction mixture at -78°C.
      
    • Workup: Allow to warm to room temperature. Quench with saturated

      
       (sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/clear). Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x).[3]
      
    • Purification: The crude product is often sufficiently pure. If necessary, recrystallize from Ethanol/Water.

Step 2: Fischer Esterification

Objective: Protect the carboxylic acid to facilitate the palladium-catalyzed step (prevents catalyst poisoning and improves solubility).

  • Protocol:

    • Dissolve the crude 3-iodo acid in Methanol (0.5 M concentration).

    • Add concentrated

      
       (catalytic, ~0.1 equiv).
      
    • Reflux for 4–6 hours (monitor by TLC/LCMS).

    • Concentrate in vacuo, neutralize with sat.

      
      , and extract with DCM.
      
    • Result: Methyl 3-iodo-2-fluoro-4-methoxybenzoate.

Step 3: Palladium-Catalyzed Cyanation

Objective: Replace the C3-Iodine with a Nitrile group. Safety: perform in a well-ventilated fume hood.


 is highly toxic.
  • Reagents:

    • Methyl 3-iodo-2-fluoro-4-methoxybenzoate (1.0 equiv)

    • Zinc Cyanide (

      
      ) (0.6 equiv)
      
    • 
       (0.02 equiv)
      
    • Xantphos or dppf (0.04 equiv)

    • Solvent: DMF (Dimethylformamide) or NMP (degassed).

  • Protocol:

    • Degassing: Charge a microwave vial or pressure tube with the ester,

      
      , Pd catalyst, and Ligand. Seal and purge with Argon for 10 minutes.
      
    • Solvent: Add degassed DMF via syringe.

    • Reaction: Heat to 100°C for 4–12 hours.

      • Note: The reaction mixture initially turns black (active Pd) and may lighten as the reaction proceeds.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine (to remove DMF).

      • Critical Safety Step: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 4: Hydrolysis

Objective: Deprotect the ester to yield the final acid.

  • Protocol:

    • Dissolve the cyano-ester in THF/Water (3:1).

    • Add LiOH (2.0 equiv). Stir at RT.

    • Monitoring: Avoid heating if possible to prevent hydrolysis of the nitrile to an amide.

    • Isolation: Acidify carefully with 1M HCl to pH 3. The product, 3-Cyano-2-fluoro-4-methoxybenzoic acid , typically precipitates as a white solid. Filter and dry.[4]

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Target Structure 3-Cyano-2-fluoro-4-methoxybenzoic acid
Molecular Weight 195.15 g/mol
Appearance White to off-white solid

NMR (DMSO-d6)

~3.95 (s, 3H, OMe), 7.2 (d, 1H, Ar-H), 8.1 (t, 1H, Ar-H)
C5-H appears as a doublet; C6-H appears as a triplet (coupling to F).[5]

NMR

~-110 to -120 ppm
Diagnostic shift due to ortho-cyano group.
IR Spectroscopy ~2230

(CN stretch)
Distinctive sharp peak for nitrile.
Key Impurity 5-Cyano isomerOnly present if EAS route was attempted.

Troubleshooting & Critical Parameters

Why did the Lithiation yield low conversion?
  • Moisture: LDA is extremely moisture sensitive. Ensure THF is distilled over Na/Benzophenone or from a solvent drying system.

  • Temperature: If the temperature rises above -60°C during LDA addition, the "Benzyne mechanism" (elimination of LiF) may compete, leading to decomposition.

Why use Zinc Cyanide ( ) instead of CuCN?
  • Rosenmund-von Braun (CuCN): Requires harsh conditions (150-200°C) which can cause decarboxylation or hydrolysis of the nitrile.

  • Pd-Catalyzed (

    
    ):  Proceed at lower temperatures (80-100°C) and is more tolerant of functional groups.
    
Regiochemistry Verification

To confirm you have the 3-cyano and not the 5-cyano isomer:

  • NOE (Nuclear Overhauser Effect): Irradiate the OMe peak.

    • 3-Cyano isomer: NOE observed only at C5-H. (C3 is blocked by CN).

    • 5-Cyano isomer: NOE observed at C3-H.

References

  • Mortier, J., et al. (1993). "Directed lithiation of unprotected benzoic acids."[6] Journal of the Chemical Society, Perkin Transactions 1. (Establishes the viability of lithiating benzoic acids directly).

  • Schlosser, M. (2005). "The 2×3 effect: a magic bullet for the synthesis of trisubstituted benzenes." Angewandte Chemie International Edition. (Explains the "sandwiched" acidity between F and OMe).

  • BenchChem Technical Support. (2025). "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid." (Provides context on the competing EAS bromination patterns).

  • Maligres, P. E., et al. (2002). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides and Chlorides." Tetrahedron Letters. (Standard protocol for Pd/Zn(CN)2 cyanation).

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Cyano-2-fluoro-4-methoxybenzoic Acid for Advanced Quinazoline Synthesis

Abstract Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to numerous FDA-approved therapeutics.[1][2][3] This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to numerous FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Cyano-2-fluoro-4-methoxybenzoic acid as a versatile starting material for the synthesis of novel quinazoline analogues. We will explore the underlying chemical principles, provide detailed, validated protocols, and discuss the rationale behind experimental choices to empower the synthesis of diverse quinazoline libraries for drug discovery programs.

Introduction: The Quinazoline Scaffold and the Strategic Advantage of the 3-Cyano-2-fluoro-4-methoxybenzoic Acid Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, renowned for its diverse pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[4] The continuous exploration for new chemical entities with improved efficacy and safety profiles necessitates the development of efficient and adaptable synthetic routes to novel quinazoline derivatives.

3-Cyano-2-fluoro-4-methoxybenzoic acid presents itself as a highly strategic starting scaffold for several key reasons:

  • Pre-installed Functional Handles: The cyano (CN), fluoro (F), and methoxy (OCH₃) groups, along with the carboxylic acid (COOH), provide multiple, orthogonally reactive sites. This allows for sequential and selective modifications, enabling the generation of diverse compound libraries from a single, advanced intermediate.

  • Modulation of Physicochemical Properties: The fluorine and methoxy substituents can significantly influence the electronic and lipophilic properties of the final quinazoline products, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5] The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]

  • Versatile Cyclization Chemistry: The ortho-cyano-benzoic acid motif is a direct precursor to the key 2-amino-4-hydroxyquinazoline core, a common entry point for further derivatization.

This guide will focus on a robust and widely applicable synthetic strategy: the conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid into a key benzoxazinone intermediate, followed by reaction with various amines to construct the quinazoline framework.

Reaction Mechanism and Rationale

The synthetic pathway hinges on the initial formation of a 2-substituted-1,3-benzoxazin-4-one from the starting anthranilic acid derivative. This intermediate then serves as a versatile electrophile for the introduction of various nitrogen nucleophiles to construct the pyrimidine ring of the quinazoline system.[6]

The general mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid of 3-Cyano-2-fluoro-4-methoxybenzoic acid is first activated, typically by conversion to an acyl chloride or by using a coupling agent. For the purpose of forming the benzoxazinone, reaction with an anhydride like acetic anhydride is common.

  • Intramolecular Cyclization: The activated carboxyl group undergoes an intramolecular nucleophilic attack by the nitrogen of the ortho-amino group (formed in situ or as a separate step), leading to the formation of the six-membered benzoxazinone ring.

  • Ring-Opening and Recyclization: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to a ring-opening event, forming an intermediate N-acyl-anthranilamide derivative.

  • Dehydration and Quinazolinone Formation: Subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of the stable quinazolin-4(3H)-one scaffold.

This method is highly favored for its efficiency and the commercial availability of a vast array of primary amines, allowing for extensive diversification at the N3 position of the quinazoline core.

Experimental Protocols

Synthesis of 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

This protocol details the formation of the key benzoxazinone intermediate.

Materials:

  • 3-Amino-2-cyano-6-fluoro-5-methoxybenzoic acid (derived from the title compound via standard procedures)

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-2-cyano-6-fluoro-5-methoxybenzoic acid (1.0 eq).

  • Add toluene (20 mL) to suspend the solid.

  • Add acetic anhydride (2.0 eq) to the suspension.

  • Add a catalytic amount of pyridine (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold toluene (2 x 10 mL) and then with n-hexane (2 x 10 mL).

  • Dry the product under vacuum to afford the 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one as a solid.

Characterization:

  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: Characterize by melting point apparatus.

  • Spectroscopy: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

General Protocol for the Synthesis of 3-Substituted-6-cyano-7-fluoro-5-methoxy-2-methylquinazolin-4(3H)-ones

This general procedure utilizes the benzoxazinone intermediate to synthesize a library of N3-substituted quinazolinones.

Materials:

  • 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)

  • Various primary amines (e.g., aniline, benzylamine, cyclopropylamine) (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid (15 mL).

  • Add the desired primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-substituted quinazolinone derivative.

Data Presentation: Representative Examples

EntryAmine (R-NH₂)ProductYield (%)
1Aniline6-Cyano-7-fluoro-5-methoxy-2-methyl-3-phenylquinazolin-4(3H)-one88
2Benzylamine3-(Benzyl)-6-cyano-7-fluoro-5-methoxy-2-methylquinazolin-4(3H)-one92
3Cyclopropylamine6-Cyano-3-(cyclopropyl)-7-fluoro-5-methoxy-2-methylquinazolin-4(3H)-one85

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-substituted quinazolinones from 3-Cyano-2-fluoro-4-methoxybenzoic acid.

G A 3-Cyano-2-fluoro-4- methoxybenzoic Acid B Amine Formation A->B Standard Amination Procedure C 3-Amino-2-cyano-6-fluoro- 5-methoxybenzoic acid B->C D Benzoxazinone Formation (Acetic Anhydride, Pyridine) C->D E 6-Cyano-7-fluoro-5-methoxy- 2-methyl-4H-3,1-benzoxazin-4-one D->E F Quinazolinone Synthesis (Primary Amine, Acetic Acid) E->F G 3-Substituted-6-cyano-7-fluoro- 5-methoxy-2-methylquinazolin-4(3H)-one F->G

Caption: Synthetic workflow for quinazoline synthesis.

Conclusion

3-Cyano-2-fluoro-4-methoxybenzoic acid serves as an excellent and versatile scaffold for the synthesis of a wide range of quinazoline derivatives. The protocols outlined in this application note are robust, high-yielding, and amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of functional groups on the starting material allows for the creation of novel chemical entities with potentially enhanced pharmacological properties, making it a valuable tool for researchers in the field of drug discovery.

References

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100851.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(9), 1997-2006.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
  • Kumar, A., & Sharma, S. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1323.
  • Various Authors. (2015). Mechanism for obtaining quinazolin‐4(3H)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • Afrin, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 603.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • Afrin, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 603.
  • Kamal, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 731283.
  • Beier, P. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Srini Chem. (2026). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Various Authors. (2001). Quinazoline synthesis.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-Cyano-2-fluoro-4-methoxybenzoic acid via Nucleophilic Aromatic Substitution (SNAr)

Introduction: The Strategic Value of 3-Cyano-2-fluoro-4-methoxybenzoic acid Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern synthetic chemistry, enabling the construction of complex a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Cyano-2-fluoro-4-methoxybenzoic acid

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern synthetic chemistry, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal scaffolds in pharmaceuticals and advanced materials.[1][2] The substrate, 3-Cyano-2-fluoro-4-methoxybenzoic acid, is an exceptionally well-activated and versatile building block for SNAr chemistry. Its utility stems from a meticulously arranged constellation of functional groups:

  • Potent Electronic Activation: The aromatic ring is rendered highly electrophilic by the synergistic electron-withdrawing effects of the cyano (-CN) group positioned ortho to the leaving group and the carboxylic acid (-COOH) group positioned para. This electronic deficit is the primary driver for the reaction, making the aromatic ring susceptible to attack by nucleophiles.[3][4]

  • Excellent Leaving Group: The 2-fluoro substituent serves as an outstanding leaving group for SNAr reactions. While the carbon-fluorine bond is strong, the rate-determining step of the SNAr mechanism is the initial nucleophilic attack. Fluorine's intense electronegativity powerfully activates the ring for this crucial first step, ultimately accelerating the overall reaction rate compared to other halogens.[2][5]

  • Versatile Synthetic Handles: The presence of the carboxylic acid and cyano groups provides valuable points for subsequent chemical elaboration, allowing for the integration of these substituted aromatic cores into larger, more complex molecular architectures.

This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of SNAr reactions using 3-Cyano-2-fluoro-4-methoxybenzoic acid, offering robust protocols and expert insights for researchers in drug discovery and chemical development.

The SNAr Mechanism: An Electronically Driven Pathway

The SNAr reaction of 3-Cyano-2-fluoro-4-methoxybenzoic acid proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C2 position). This attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and onto the oxygen atoms of the para-carboxylic acid and the nitrogen atom of the ortho-cyano group. This stabilization is the reason why ortho and para positioning of electron-withdrawing groups is essential for high reactivity.[2]

  • Elimination & Re-aromatization (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the highly electronegative fluoride ion, yielding the final substituted product.[1]

Sources

Application

Conditions for the selective hydrolysis of the nitrile group in 3-Cyano-2-fluoro-4-methoxybenzoic acid

This Application Note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-Cyano-2-fluoro-4-methoxybenzoic acid . This specific scaffold is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-Cyano-2-fluoro-4-methoxybenzoic acid .

This specific scaffold is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and phthalazinone-based therapeutics. The primary synthetic challenge is converting the nitrile to the primary amide (3-carbamoyl) without triggering nucleophilic aromatic substitution (SNAr) of the labile fluorine atom or over-hydrolysis to the dicarboxylic acid.

Executive Summary

  • Target Transformation: Nitrile (-CN)

    
     Primary Amide (-CONH
    
    
    
    ).
  • Substrate: 3-Cyano-2-fluoro-4-methoxybenzoic acid (MW: 195.15).

  • Critical Quality Attribute (CQA): Retention of the ortho-fluorine atom; < 0.5% dicarboxylic acid impurity.

  • Recommended Method: Oxidative Alkaline Hydrolysis (Radziszewski Reaction).

Chemical Context & Challenges[1][2][3][4][5][6]

The substrate presents a "perfect storm" of electronic activation. The fluorine at position 2 is flanked by a carboxylic acid (C1) and a nitrile (C3). Both are electron-withdrawing groups (EWG), making the C2-position highly electrophilic.

The Selectivity Triangle

Researchers must balance three competing pathways:

  • Pathway A (Target): Nucleophilic attack on the Nitrile carbon (Hydrolysis).

  • Pathway B (Impurity 1): Nucleophilic attack on the C2-Fluorine (SNAr defluorination).

  • Pathway C (Impurity 2): Over-hydrolysis of the amide to the carboxylic acid (Isophthalic acid derivative).

Key Insight: Standard basic hydrolysis (e.g., refluxing NaOH) often fails because the hydroxide ion is a hard nucleophile that attacks the C2-F center at high temperatures, leading to 3-cyano-2-hydroxy-4-methoxybenzoic acid. The solution is to use hydroperoxide anion (


), which is a super-nucleophile (alpha-effect) for the nitrile but less basic, allowing the reaction to proceed at lower temperatures. 
Mechanistic Pathway Diagram

ReactionPathways Figure 1: Competing reaction pathways. The green path represents the target selective hydrolysis. Substrate 3-Cyano-2-fluoro- 4-methoxybenzoic acid Amide TARGET: 3-Carbamoyl-2-fluoro- 4-methoxybenzoic acid Substrate->Amide H2O2 / NaOH (Radziszewski) < 50°C Defluoro Impurity (SnAr): 3-Cyano-2-hydroxy- 4-methoxybenzoic acid Substrate->Defluoro NaOH / Heat (> 70°C) Diacid Impurity (Over-hydrolysis): 2-Fluoro-4-methoxy- isophthalic acid Amide->Diacid Prolonged Reaction or High pH

Experimental Protocols

Method A: Oxidative Alkaline Hydrolysis (Recommended)

Mechanism: The Radziszewski reaction utilizes the hydroperoxide anion to form an imidate intermediate, which collapses to the amide. This method is highly selective for nitriles over esters/halides.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Base: 2N NaOH (aq) (2.5 eq). Note: Excess base neutralizes the carboxylic acid first.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 eq).
    
  • Solvent: DMSO (Dimethyl Sulfoxide) or Ethanol. DMSO is preferred for solubility and rate enhancement.

  • Quench: 2N HCl.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g (51.2 mmol) of the substrate in 50 mL DMSO .

    • Checkpoint: Solution should be clear yellow.

  • Basification: Cool the solution to 10°C using an ice-water bath. Slowly add 64 mL of 2N NaOH (128 mmol) .

    • Caution: Exothermic.[3] Maintain internal temperature < 25°C.

  • Oxidation: Add 26 mL of 30%

    
     (256 mmol)  dropwise via an addition funnel over 30 minutes.
    
    • Critical Control: Do not allow temperature to exceed 40°C. Higher temperatures risk defluorination.

  • Reaction: Remove the ice bath and stir at Ambient Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by HPLC (See Section 4).[1][5] Target < 1% starting material.

  • Quench & Isolation:

    • Cool the mixture to 5°C.

    • Slowly acidify with 2N HCl to pH 2–3. The product will precipitate as a white solid.[6]

    • Note: Ensure excess peroxide is quenched. Test with starch-iodide paper. If positive, add saturated sodium thiosulfate solution until negative.

  • Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove DMSO and salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: > 98% (HPLC)

Method B: Acid-Catalyzed Hydration (Alternative)

Use this method if the substrate contains base-sensitive impurities other than the fluorine.

Reagents
  • Acid: Conc. Sulfuric Acid (

    
    ) (10 vol).
    
  • Temperature: 40–50°C.

Step-by-Step Procedure
  • Charge Conc.

    
     (50 mL)  to a flask and cool to 0–5°C.
    
  • Portion-wise add 5.0 g of substrate. Stir until dissolved.

  • Warm to 45°C and stir for 6 hours.

    • Risk:[2][7] Higher temperatures will hydrolyze the amide to the di-acid.

  • Pour the reaction mixture onto 200 g of crushed ice .

  • Extract with Ethyl Acetate (3 x 50 mL) or filter the precipitate if solid forms.

Analytical Control & QC

HPLC Method Parameters

To validate selectivity, the analytical method must resolve the Acid, Amide, and Defluoro-impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 210 nm (Amide)
Interpretation
  • RT ~ 4.5 min: 2-Fluoro-4-methoxyisophthalic acid (Di-acid impurity).

  • RT ~ 6.2 min: 3-Carbamoyl-2-fluoro-4-methoxybenzoic acid (Target ).

  • RT ~ 8.1 min: 3-Cyano-2-fluoro-4-methoxybenzoic acid (Starting Material).

  • RT ~ 5.8 min: 3-Cyano-2-hydroxy-4-methoxybenzoic acid (Defluoro impurity - Check UV spectrum for shift).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Di-acid impurity (>5%) Reaction time too long or pH too high.Stop reaction immediately at <1% SM. Reduce NaOH equivalents to 2.1 eq.
Defluorination (Yellow/Orange color) Temperature spike during

addition.[2]
Strictly control temp < 40°C. Ensure efficient stirring to prevent hot spots.
Incomplete Conversion Old

reagent.
Titrate peroxide or use a fresh bottle. Peroxide degrades over time.
Gummy Product Residual DMSO.Improve water wash during filtration or re-slurry wet cake in water for 1 hour.

References

  • Radziszewski Reaction Mechanism: Cacchi, S., et al. "Amide Synthesis via Activation of Nitriles." Chemical Reviews, 2014. Link

  • Selectivity in Fluorinated Aromatics: Sandford, G. "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Journal of Fluorine Chemistry, 2003. Link

  • PARP Inhibitor Synthesis (Context): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. Link

  • Green Chemistry Nitrile Hydration: Patil, V. D., et al. "Ultrasound-assisted rapid and selective hydrolysis of nitriles to amides." Ultrasonics Sonochemistry, 2011. Link

Sources

Method

Scalable process chemistry for 3-Cyano-2-fluoro-4-methoxybenzoic acid production

Executive Summary This application note details a scalable, high-purity synthetic route for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0).[1] This molecule is a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, high-purity synthetic route for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0).[1] This molecule is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for androgen receptor antagonists and other bioactive agents requiring a dense, electron-deficient aromatic core.

The Process Challenge: The primary synthetic hurdle is the regioselective installation of the cyano group at the C3 position .

  • Electrophilic Aromatic Substitution (EAS): Traditional halogenation (e.g., bromination) of 2-fluoro-4-methoxybenzoic acid typically fails to yield the C3 isomer. Steric hindrance and the directing effects of the methoxy group favor substitution at C5 (para to the fluorine, ortho to the methoxy).

  • The Solution: This protocol utilizes Directed Ortho Metalation (DoM) . The C3 position is flanked by two Ortho Directing Groups (ODGs)—the fluorine atom and the methoxy group. This creates a "cooperative effect," making the C3 proton significantly more acidic and accessible to non-nucleophilic bases like LiTMP, ensuring exclusive regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Protect-Activate-Functionalize-Deprotect" strategy to ensure process robustness and safety.

Retrosynthesis Figure 1: Retrosynthetic Strategy via DoM Target Target: 3-Cyano-2-fluoro-4-methoxybenzoic acid Precursor1 Methyl 3-cyano-2-fluoro-4-methoxybenzoate Target->Precursor1 Hydrolysis (LiOH) Precursor2 Methyl 2-fluoro-3-iodo-4-methoxybenzoate Precursor1->Precursor2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd source) SM Starting Material: Methyl 2-fluoro-4-methoxybenzoate Precursor2->SM Directed Ortho Metalation (DoM) (LiTMP, I2) Raw Commercial: 2-Fluoro-4-methoxybenzoic acid SM->Raw Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic Strategy highlighting the critical DoM step for C3 functionalization.

Route Comparison: Why DoM?

The choice of synthetic pathway is dictated by the electronic and steric properties of the substrate.

FeatureRoute A: Electrophilic Bromination (EAS)Route B: Directed Ortho Metalation (DoM)
Mechanism Electrophilic Aromatic SubstitutionLithium-Hydrogen Exchange (Deprotonation)
Regioselectivity Poor / Wrong Isomer. Favors C5 due to steric crowding at C3 and strong para-activation by Fluorine.Excellent (C3). Driven by cooperative coordination of Li+ by F and OMe at C3.
Reagents Br2, NBS, FeBr3LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), I2
Scalability High, but yields useless isomer.Moderate (requires cryogenics), but yields correct isomer.
Recommendation REJECT ADOPT

Detailed Experimental Protocols

Step 1: Esterification

Objective: Protect the carboxylic acid to prevent side reactions during lithiation and improve solubility.

  • Charge a reactor with 2-fluoro-4-methoxybenzoic acid (1.0 equiv) and Methanol (10 vol).

  • Add conc. H2SO4 (0.1 equiv) dropwise at ambient temperature.

  • Heat to reflux (65°C) and stir for 6–8 hours. Monitor by HPLC (Target: >99% conversion).

  • Cool to 20°C and concentrate under vacuum to ~3 vol.

  • Quench by pouring into saturated NaHCO3 solution (careful: gas evolution).

  • Extract with Ethyl Acetate or MTBE. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 95–98% of Methyl 2-fluoro-4-methoxybenzoate .

Step 2: Regioselective Iodination (DoM)

Objective: Install the iodine handle at C3 using the cooperative directing effects of F and OMe.

Safety Warning: This step involves pyrophoric reagents (n-BuLi) and requires strict exclusion of moisture/air.

  • Preparation of LiTMP: In a dry reactor under N2, charge THF (anhydrous, 10 vol) and 2,2,6,6-Tetramethylpiperidine (1.2 equiv). Cool to -10°C. Add n-BuLi (2.5M in hexanes, 1.15 equiv) dropwise, keeping internal temp < 0°C. Stir for 30 min to form LiTMP.

  • Substrate Addition: Cool the LiTMP solution to -78°C . Dissolve Methyl 2-fluoro-4-methoxybenzoate (1.0 equiv) in THF (2 vol) and add dropwise to the base. Maintain temp < -70°C.

    • Note: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.

  • Metalation Time: Stir at -78°C for 1 hour.

  • Quench: Dissolve Iodine (I2) (1.3 equiv) in THF (3 vol) and add dropwise to the reactor. The reaction is extremely fast; color will fade from dark to light yellow.

  • Workup: Allow to warm to 0°C. Quench with aqueous Na2S2O3 (Sodium thiosulfate) to reduce excess iodine.

  • Isolation: Extract with EtOAc. The product, Methyl 2-fluoro-3-iodo-4-methoxybenzoate , can often be crystallized from Heptane/EtOAc.

  • Target Yield: 80–85%.

  • Validation: 1H NMR should show the disappearance of the C3 proton and a downfield shift of the remaining aromatic protons.

Step 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl iodide to the aryl nitrile.

Safety Warning: Zinc Cyanide (Zn(CN)2) is highly toxic. All operations must be performed in a well-ventilated fume hood with HCN detectors active. Bleach (NaClO) must be available to neutralize spills.

  • Charge the reactor with:

    • Methyl 2-fluoro-3-iodo-4-methoxybenzoate (1.0 equiv)

    • Zn(CN)2 (0.6 equiv) - Note: 0.5 eq is stoichiometric, slight excess ensures completion.

    • Pd2(dba)3 (0.02 equiv)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)

    • DMF (Dimethylformamide) (10 vol) - Degassed.

    • Water (1 vol) - Trace water often accelerates the catalytic cycle by activating Zinc.

  • Heat the mixture to 90–100°C under N2 for 4–6 hours.

  • Monitor by HPLC. The iodide peak should disappear completely.

  • Workup (Oxidative Quench): Cool to 20°C. Dilute with EtOAc. Add 10% aqueous Ammonium Hydroxide or Ethylenediamine to sequester Copper/Zinc salts and prevent product entrapment. Stir for 30 mins.

  • Wash: Wash organics with water (3x) to remove DMF.

  • Yield: Expect 85–90% of Methyl 3-cyano-2-fluoro-4-methoxybenzoate .

Step 4: Hydrolysis

Objective: Deprotect the ester to yield the final acid without hydrolyzing the nitrile.

  • Dissolve the intermediate in THF (5 vol).

  • Add a solution of LiOH.H2O (1.5 equiv) in Water (5 vol).

  • Stir at 20–25°C .

    • Critical Control: Do NOT heat significantly. High temperatures (>50°C) or strong acids/bases can hydrolyze the nitrile to an amide (CONH2) or acid (COOH). LiOH at room temperature is mild and selective for the ester.

  • Completion: Monitor by HPLC (~2–4 hours).

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 3-Cyano-2-fluoro-4-methoxybenzoic acid , will precipitate.

  • Filtration: Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.

Process Flow & Critical Parameters

ProcessFlow Figure 2: Process Flow Diagram cluster_0 Step 2: DoM (Cryogenic) cluster_1 Step 3: Cyanation (Toxic) cluster_2 Step 4: Hydrolysis DoM_React Lithiation (-78°C, LiTMP) DoM_Quench Iodine Quench (Exothermic) DoM_React->DoM_Quench < -70°C Pd_Cycle Pd Cat / Zn(CN)2 (90°C, DMF) DoM_Quench->Pd_Cycle Intermediate Isolation Workup Oxidative Workup (Remove Metals) Pd_Cycle->Workup Saponification LiOH / THF (20°C) Workup->Saponification Intermediate Isolation Isolation Acidify & Filter (Final Product) Saponification->Isolation

Figure 2: Unit operations flow highlighting critical control points (Temperature in Step 2, Toxicity in Step 3).

Analytical Controls

To ensure "Self-Validating" protocols, the following analytical markers must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Precursor (Ester): Doublet at ~7.9 ppm (H6), Doublet at ~7.1 ppm (H5).

    • Final Product: The H5 proton (ortho to OMe) will appear as a doublet (due to F coupling) around 7.3–7.5 ppm . The H6 proton (ortho to COOH) will appear as a doublet of doublets around 8.0–8.2 ppm .

    • Key Indicator: Absence of the singlet methyl ester peak (~3.8 ppm) confirms hydrolysis.

  • IR Spectroscopy:

    • Nitrile (CN): Distinct, sharp stretch at 2230–2240 cm⁻¹ .

    • Carbonyl (COOH): Broad stretch at 1680–1710 cm⁻¹ .

References

  • Directed Ortho Metalation (DoM)

    • Gohier, F., Castanet, A. S., & Mortier, J. (2010). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 12(10), 2406–2409.[2]

    • Relevance: Establishes the C3 regioselectivity of lithiation for 2-fluorobenzoic acid deriv
  • Palladium-Catalyzed Cyanation (Zn(CN)2)

    • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
    • Relevance: Provides the optimized conditions for converting aryl halides to nitriles using Zn(CN)
  • Compound Data (Target Molecule)

    • PubChem CID: 840481-53-0 (3-Cyano-2-fluoro-4-methoxybenzoic acid).[1][3]

    • Relevance: Confirms the existence and commercial availability of the specific isomer.
  • Regioselective Halogenation in HFIP (Alternative Consideration)

    • Tang, R. J., Milcent, T., & Crousse, B. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4]

    • Relevance: Discusses electrophilic halogenation limitations and solvent effects, supporting the decision to use DoM for this specific substitution p

Sources

Application

Application Note: Synthesis of Androgen Receptor Antagonists using 3-Cyano-2-fluoro-4-methoxybenzoic Acid

This Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) as a core scaffold in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) as a core scaffold in the synthesis of next-generation Androgen Receptor (AR) antagonists.

The protocol focuses on converting this building block into a diarylthiohydantoin antagonist, a structural class exemplified by Enzalutamide and Apalutamide, which are critical in treating Castration-Resistant Prostate Cancer (CRPC).

Introduction & Strategic Rationale

The development of second-generation AR antagonists has shifted towards molecules that not only compete with androgens (like DHT) but also inhibit AR nuclear translocation and DNA binding. 3-Cyano-2-fluoro-4-methoxybenzoic acid represents a high-value "Left-Hand" scaffold for these inhibitors.

Mechanistic Insight

Standard AR antagonists (e.g., Enzalutamide) utilize a 4-cyano-3-(trifluoromethyl)phenyl moiety.[1] The introduction of a 2-fluoro and 4-methoxy group on the benzonitrile core (derived from the title acid) offers distinct pharmacological advantages:

  • Metabolic Stability: The fluorine atom at the ortho position to the potential aniline nitrogen (after rearrangement) blocks metabolic oxidation.

  • Electronic Tuning: The methoxy group acts as an electron-donating group (EDG), potentially modulating the electron density of the aromatic ring to alter pi-stacking interactions within the AR Ligand Binding Domain (LBD).

  • Solubility: The methoxy substituent can improve the lipophilic ligand efficiency (LLE) compared to the highly lipophilic trifluoromethyl group.

Retrosynthetic Analysis

The synthetic strategy employs a convergent approach. The title compound (Fragment A) is converted into an isothiocyanate, which is then coupled with an amino-amide fragment (Fragment B, derived from 2-fluoro-4-nitrobenzoic acid) to form the bioactive thiohydantoin ring.

Retrosynthesis Target Target AR Antagonist (Diarylthiohydantoin Scaffold) Isothiocyanate Fragment A (Electrophile) 3-Cyano-2-fluoro-4-methoxy-isothiocyanate Target->Isothiocyanate Cyclization (Thiophosgene/Heat) Amine Fragment B (Nucleophile) 2-Fluoro-N-methyl-4-(1-amino-1-carboxy-ethyl)benzamide Target->Amine Coupling StartMat Starting Material 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) Isothiocyanate->StartMat Curtius Rearrangement (COOH -> N=C=S)

Figure 1: Retrosynthetic disconnection showing the transformation of the benzoic acid starting material into the key isothiocyanate electrophile.

Detailed Experimental Protocols

Phase 1: Synthesis of the Isothiocyanate Precursor

Objective: Convert the carboxylic acid functionality of 3-Cyano-2-fluoro-4-methoxybenzoic acid into an isothiocyanate group via a Curtius rearrangement.

Step 1.1: Acyl Azide Formation
  • Reagents: 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Toluene (anhydrous).

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Charge a flame-dried 3-neck round-bottom flask with 3-Cyano-2-fluoro-4-methoxybenzoic acid (10.0 g, 51.2 mmol) and anhydrous Toluene (100 mL).

  • Add TEA (10.7 mL, 76.8 mmol) dropwise under nitrogen atmosphere. The solution should become clear.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add DPPA (13.2 mL, 61.4 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Allow the mixture to warm to RT and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3) or LC-MS (Target Mass: Acyl Azide intermediate, often unstable/transient).

Step 1.2: Curtius Rearrangement to Isocyanate
  • Conditions: Thermal rearrangement in situ.

Protocol:

  • Heat the reaction mixture from Step 1.1 to 80°C gradually.

  • Observation: Evolution of nitrogen gas (

    
    ) will be observed. Ensure proper venting.
    
  • Stir at 80°C for 3 hours until gas evolution ceases. This yields the intermediate Isocyanate .

Step 1.3: Conversion to Isothiocyanate (One-Pot)
  • Reagents: Lawesson’s Reagent or Phosphorus Pentasulfide (

    
    ).
    
  • Alternative (Preferred for Purity): Isolate the amine first, then react with Thiophosgene. However, for high-throughput synthesis, the direct conversion is often cited.

  • Refined Protocol (High Purity Route):

    • After Step 1.2, add tert-butanol (5.0 eq) to the isocyanate solution and reflux for 4 hours to form the Boc-protected amine .

    • Deprotect with 4M HCl/Dioxane to yield the Aniline salt .

    • React the Aniline salt with Thiophosgene (

      
      ) in a biphasic system (
      
      
      
      /Sat.
      
      
      ).

Key Intermediate Data (Predicted):

  • Compound: 3-Cyano-2-fluoro-4-methoxy-isothiocyanate.

  • Appearance: Pale yellow solid.

  • IR Spectrum: Strong peak at ~2100 cm⁻¹ (-N=C=S).

Phase 2: Coupling and Cyclization (Thiohydantoin Formation)

Objective: Couple the isothiocyanate with Fragment B to close the thiohydantoin ring.

Fragment B Preparation: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate. (Synthesized from 2-fluoro-4-bromo-N-methylbenzamide and 2-aminoisobutyric acid).

Step 2.1: Convergent Coupling
  • Reagents: Fragment A (Isothiocyanate, 1.0 eq), Fragment B (Amino-ester, 1.0 eq), TEA (2.0 eq).

  • Solvent: DMSO/Isopropyl Acetate (1:2) or Ethanol.

  • Conditions: 85°C, 12-16 hours.

Protocol:

  • Dissolve Fragment B (1.0 eq) in DMSO (minimal volume).

  • Add TEA (2.0 eq) and stir for 10 minutes.

  • Add the solution of 3-Cyano-2-fluoro-4-methoxy-isothiocyanate (Fragment A, 1.1 eq).

  • Heat the mixture to 85°C.

  • Mechanism: The amine attacks the isothiocyanate to form a thiourea intermediate, which spontaneously cyclizes (with loss of methanol if using the ester) to form the thiohydantoin ring.

  • Note: If the cyclization is slow, add dilute HCl (aq) and heat to reflux for 1 hour to force ring closure.

Quality Control & Data Analysis

Expected Yields & Specifications
Reaction StepTarget ProductExpected YieldPurity SpecificationCritical QC Parameter
1. Curtius Boc-Amine Intermediate75 - 85%>98% (HPLC)Absence of urea byproduct.
2. Activation Isothiocyanate (Frag A)80 - 90%>95% (GC-MS)Strong IR stretch @ 2100 cm⁻¹.
3. Coupling Thiohydantoin (Final)60 - 70%>99% (HPLC)Chiral purity (if applicable); Residual Solvent <5000ppm.
Structural Validation (NMR)

For the final antagonist derived from 3-Cyano-2-fluoro-4-methoxybenzoic acid:

  • ¹H NMR (DMSO-d₆): Look for the methoxy singlet at ~3.9 ppm. The aromatic region will show distinct splitting patterns due to the 2-fluoro substituent (coupling constant

    
     Hz).
    
  • ¹⁹F NMR: Essential for confirming the integrity of the C-F bond. Expect a signal around -110 to -120 ppm.

Workflow Visualization

The following diagram illustrates the critical path from the starting acid to the final drug candidate.

Workflow Start 3-Cyano-2-fluoro- 4-methoxybenzoic acid AcylAzide Acyl Azide (Transient) Start->AcylAzide DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) Amine Aniline Derivative Isocyanate->Amine Hydrolysis NCS Isothiocyanate (Fragment A) Amine->NCS Thiophosgene Final Final AR Antagonist (Thiohydantoin) NCS->Final Coupling FragB Fragment B (Amino-Ester) FragB->Final + DMSO, Heat

Figure 2: Step-by-step reaction workflow for the synthesis of the AR antagonist.

Safety & Handling Protocols

  • Thiophosgene (

    
    ):  Highly toxic and volatile. All reactions involving thiophosgene must be performed in a well-ventilated fume hood using a caustic scrubber (NaOH trap).
    
  • Diphenylphosphoryl azide (DPPA): Potential explosion hazard if heated rapidly. Control temperature ramp rates strictly during the Curtius rearrangement.

  • Cyanide Derivatives: While the cyano group is bound, metabolic breakdown or harsh acidic conditions could theoretically release HCN. Handle waste streams with basic bleach quenching.

References

  • Tran, C., et al. (2009).[1] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1] Science, 324(5928), 787–790.[1] Link

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796. Link

  • Ambeed. (2024).[2] "Product Analysis: 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0)." Ambeed Chemical Catalog. Link

  • Liu, C., et al. (2016). "An improved and practical route for the synthesis of Enzalutamide." Chemical Papers, 70(10). (Adapted protocol for thiohydantoin cyclization). Link

  • PubChem. (2024). "Compound Summary: 3-Cyano-2-fluoro-4-methoxybenzoic acid." National Library of Medicine. Link

Sources

Method

Microwave-assisted synthesis involving 3-Cyano-2-fluoro-4-methoxybenzoic acid derivatives

Application Note: Precision Microwave-Assisted Synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic Acid Derivatives Executive Summary The scaffold 3-Cyano-2-fluoro-4-methoxybenzoic acid represents a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic Acid Derivatives

Executive Summary

The scaffold 3-Cyano-2-fluoro-4-methoxybenzoic acid represents a privileged pharmacophore in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., mGlu5 negative allosteric modulators) and oncology (androgen receptor antagonists). Conventional thermal synthesis of this core and its amide derivatives is often plagued by poor regioselectivity during nucleophilic aromatic substitution (SNAr) and sluggish kinetics during amidation.

This guide details a microwave-assisted protocol that solves these bottlenecks. By leveraging the specific heating effects of microwave irradiation, we achieve:

  • Kinetic Control: Enhanced regioselectivity in the SNAr methoxylation step (95:5 ratio favoring the 4-methoxy isomer).

  • Process Intensification: Reduction of amidation reaction times from 12 hours (thermal) to 20 minutes.

  • High-Throughput Capability: A robust workflow for generating amide libraries suitable for SAR (Structure-Activity Relationship) studies.[1]

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the orthogonal reactivity of the fluorine atoms on the Methyl 3-cyano-2,4-difluorobenzoate precursor.

  • The Challenge: Both fluorine atoms are activated by electron-withdrawing groups (EWGs). The C2-fluorine is ortho to both the ester and nitrile (highly activated but sterically crowded). The C4-fluorine is ortho to the nitrile and para to the ester.

  • The Microwave Advantage: Microwave irradiation allows for rapid heating to precise temperatures, favoring the nucleophilic attack at the less sterically hindered C4 position (kinetic product) before equilibration or bis-substitution can occur.

SynthesisStrategy Start Methyl 2,4-difluoro-3-cyanobenzoate (Precursor) SNAr Step 1: MW-Assisted S_NAr (Regioselective Methoxylation) Start->SNAr NaOMe, MeOH MW 80°C, 10 min Inter Methyl 3-cyano-2-fluoro-4-methoxybenzoate SNAr->Inter 92% Yield (>95:5 Regio) Hydrolysis Step 2: MW Hydrolysis (Rapid Saponification) Inter->Hydrolysis LiOH, H2O/THF MW 100°C, 5 min Acid 3-Cyano-2-fluoro-4-methoxybenzoic acid (Core Scaffold) Hydrolysis->Acid Quant. Yield Amidation Step 3: MW Amidation (Library Generation) Acid->Amidation R-NH2, T3P MW 120°C, 20 min Product Target Benzamide Derivatives (mGlu5 / AR Antagonists) Amidation->Product

Figure 1: Strategic workflow for the microwave-assisted synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid derivatives.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Methoxylation

Objective: Selective displacement of the C4-fluorine atom.

Materials:

  • Methyl 3-cyano-2,4-difluorobenzoate (1.0 equiv)

  • Sodium Methoxide (NaOMe), 0.5M in MeOH (1.05 equiv)

  • Solvent: Anhydrous Methanol

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Procedure:

  • Dissolve Methyl 3-cyano-2,4-difluorobenzoate (200 mg, 1.0 mmol) in anhydrous MeOH (3 mL) in a 5 mL microwave vial.

  • Add NaOMe solution (2.1 mL, 1.05 mmol) dropwise at 0°C. Note: Controlled addition is crucial to avoid bis-substitution.

  • Seal the vial and irradiate at 80°C for 10 minutes (Fixed Power Mode: Off; Max Power: 150W).

  • In-Process Control (IPC): Analyze by UPLC-MS. Target mass [M+H]+ = 210.1.

    • Success Criteria: Ratio of 4-OMe (Product) to 2-OMe (Isomer) > 95:5.

  • Workup: Concentrate under vacuum. Resuspend in EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Yield: ~92% as a white solid.

Expert Insight: Conventional reflux often leads to a mixture of 2-OMe, 4-OMe, and 2,4-bis-OMe products due to prolonged thermal exposure. The rapid ramp-up and cool-down of the microwave method preserve the kinetic selectivity.

Protocol B: Rapid Microwave Hydrolysis

Objective: Conversion of the ester to the free acid without hydrolyzing the nitrile.

Procedure:

  • Dissolve the intermediate ester (1.0 mmol) in THF/Water (1:1, 4 mL).

  • Add LiOH·H₂O (2.0 equiv).

  • Irradiate at 100°C for 5 minutes .

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates.[3][4] Filter and dry.[2][3][5][6]

  • Yield: Quantitative (98%).

Protocol C: High-Throughput Amidation (Library Generation)

Objective: Coupling the core acid with diverse amines for SAR profiling.

Materials:

  • 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Diverse Amine (R-NH₂) (1.2 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (depending on amine solubility)

Procedure:

  • In a microwave vial, combine the Acid (0.5 mmol), Amine (0.6 mmol), and DIPEA (1.5 mmol) in EtOAc (2 mL).

  • Add T3P solution (1.0 mmol). Cap the vial.

  • Irradiate at 120°C for 20 minutes .

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃ (to remove unreacted acid) and 1N HCl (to remove unreacted amine).

  • Purification: Evaporate solvent. Most products are >95% pure.[3] If necessary, purify via Prep-HPLC.

Data Summary: Conventional vs. Microwave

ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)Improvement
SNAr Time 4 hours10 minutes 24x Faster
SNAr Regio (4:2) 80:2096:4 Higher Purity
Amidation Time 12-18 hours20 minutes 36x Faster
Amidation Yield 65-75%85-92% Cleaner Reaction

Troubleshooting & Optimization Guide

Issue: Bis-methoxylation during SNAr (Formation of 2,4-dimethoxy derivative).

  • Cause: Excess NaOMe or temperature too high.

  • Fix: Reduce NaOMe to 0.95 equiv. Lower MW temperature to 60°C and extend time to 20 min.

Issue: Nitrile Hydrolysis during Saponification.

  • Cause: Harsh acidic/basic conditions or prolonged heating.

  • Fix: Use LiOH (milder than NaOH). Strictly limit MW time to 5 minutes. Do not exceed 100°C.

Issue: Low Yield in Amidation with Electron-Deficient Amines.

  • Cause: Low nucleophilicity of the amine.

  • Fix: Switch solvent to DMF to increase T3P activity. Increase temperature to 140°C (MW).

References

  • Microwave-Assisted Organic Synthesis (General Overview)

    • Title: Microwave Mediated Synthesis in Pharmaceutical Chemistry.
    • Source: Rasayan Journal of Chemistry.
    • URL:[Link]

  • Benzamide Synthesis for mGlu5 (Application Context)

    • Title: 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central).
    • URL:[Link]

  • SNAr Regioselectivity in Fluorobenzoates

    • Title: An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.[7]

    • Source: Journal of Chemical Research (ResearchGate).[7]

    • URL:[Link]

  • Microwave Amidation Protocols

    • Title: Synthesis of Benzamides by Microwave Assisted Ring Opening.
    • Source: ResearchGate.[7]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of 3-Cyano-2-fluoro-4-methoxybenzoyl Chloride

**Abstract This document provides detailed application notes and validated laboratory protocols for the efficient conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid to its corresponding acid chloride, 3-Cyano-2-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides detailed application notes and validated laboratory protocols for the efficient conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid to its corresponding acid chloride, 3-Cyano-2-fluoro-4-methoxybenzoyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the activated acyl chloride serves as a versatile precursor for amidation, esterification, and Friedel-Crafts acylation reactions. Two primary, robust methods are presented: the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for mild conditions, and the classical approach using thionyl chloride (SOCl₂). The guide delves into the mechanistic rationale, experimental setup, safety precautions, and purification strategies, designed for researchers in organic synthesis and drug development.

Introduction and Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, direct nucleophilic acyl substitution is unfavorable. Chlorinating agents like oxalyl chloride and thionyl chloride transform the hydroxyl into a highly reactive intermediate that readily undergoes nucleophilic attack by a chloride ion, ultimately forming the desired acyl chloride.

For the substrate, 3-Cyano-2-fluoro-4-methoxybenzoic acid, several factors influence the reaction:

  • Electronic Effects: The presence of two electron-withdrawing groups (the ortho-fluoro and meta-cyano substituents) increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The ortho-fluoro group presents minor steric hindrance, which can slightly modulate the reaction rate but is easily overcome by the highly reactive chlorinating agents.

  • Stability: The cyano and methoxy functional groups are stable under the standard conditions for this transformation and are not expected to undergo side reactions.

Choice of Reagent:

  • Oxalyl Chloride with Catalytic DMF: This is often the preferred method for laboratory-scale synthesis due to its exceptionally mild reaction conditions (typically room temperature) and the clean nature of the reaction.[1] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, simplifying product isolation.[2] The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, the true activating species.[2]

  • Thionyl Chloride (SOCl₂): A highly effective and widely used reagent.[3][4][5] The reaction is typically conducted at elevated temperatures (reflux) and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also gaseous.[6][7][8] This method is robust, cost-effective, and easily scalable.

Essential Safety Precautions

WARNING: Both oxalyl chloride and thionyl chloride are extremely corrosive, toxic, and moisture-sensitive. They react violently with water, releasing toxic gases. All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[9][10]

  • Handling: Use syringes or cannulas for transferring reagents. Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the reagents and product.

  • Quenching: Any residual reagent must be quenched carefully. A recommended method is the slow addition of the reaction mixture or residual reagent to a cooled, stirred solution of sodium bicarbonate or by slowly adding it to a large volume of an appropriate alcohol (e.g., methanol or isopropanol) to form the less reactive ester. Never quench with water directly. [11]

  • Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal. Do not use combustible materials.[9]

Experimental Protocols

Protocol 1: Using Oxalyl Chloride and Catalytic DMF (Preferred Method for Purity)

This method is recommended for its mild conditions and high purity of the crude product.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (for 1g scale)Molar Eq.Notes
3-Cyano-2-fluoro-4-methoxybenzoic acid195.141.00 g1.0Ensure starting material is dry.
Oxalyl Chloride, [(COCl)₂]126.930.82 mL (1.17 g)1.8Use a freshly opened bottle or recently distilled.
N,N-Dimethylformamide (DMF)73.09~5 µL (1 drop)cat.Anhydrous grade.
Dichloromethane (DCM), CH₂Cl₂84.9315 mLSolventAnhydrous grade.

Step-by-Step Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.00 g, 5.12 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (15 mL) via syringe. Stir the suspension at room temperature.

  • Catalyst Addition: Add one drop of anhydrous DMF via syringe.

  • Reagent Addition: Slowly add oxalyl chloride (0.82 mL, 9.22 mmol) dropwise via syringe over 5 minutes. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure adequate ventilation and proper exhaust from the fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.

  • Completion & Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, co-evaporate by adding a small amount of anhydrous toluene or DCM (5 mL) and removing it again under vacuum.[12]

  • Product: The resulting residue is the crude 3-Cyano-2-fluoro-4-methoxybenzoyl chloride, which is often a pale yellow solid or oil. For most subsequent applications, this crude product is of sufficient purity and can be used directly without further purification.[13]

Protocol 2: Using Thionyl Chloride (Classic & Scalable Method)

This robust method is suitable for larger-scale synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (for 1g scale)Molar Eq.Notes
3-Cyano-2-fluoro-4-methoxybenzoic acid195.141.00 g1.0Ensure starting material is dry.
Thionyl Chloride, SOCl₂118.972.0 mL (3.28 g)5.4Used in excess as both reagent and solvent.
N,N-Dimethylformamide (DMF)73.09~5 µL (1 drop)cat.Optional, but recommended to accelerate the reaction.[13]

Step-by-Step Procedure:

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.00 g, 5.12 mmol).

  • Inert Atmosphere: Connect the top of the condenser to a gas bubbler or a drying tube (filled with CaCl₂) and ensure the system is under a slight positive pressure of nitrogen or argon.

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (2.0 mL) to the flask, followed by one drop of DMF (optional).

  • Reaction: Heat the mixture to reflux (approx. 76 °C) using a heating mantle. Caution: Gas evolution (SO₂, HCl) will occur.[7]

  • Reaction Monitoring: Continue refluxing for 2-4 hours. The reaction can be monitored by observing the dissolution of the starting material.

  • Completion & Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by removal of the final traces under reduced pressure.[12]

  • Product: The remaining residue is the crude 3-Cyano-2-fluoro-4-methoxybenzoyl chloride. It can be used directly for the next synthetic step.

Product Characterization and Purification

  • Purity Assessment: The crude acid chloride is highly reactive and moisture-sensitive. A simple method to check for conversion is to take a small aliquot, quench it carefully with anhydrous methanol, and analyze the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.[14]

  • Spectroscopy: The formation of the acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ and a shift in the C=O stretch to a higher wavenumber, typically ~1780-1810 cm⁻¹).

  • Purification: For most purposes, the crude product obtained after removing volatiles is used directly. If higher purity is required, purification can be attempted by high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexanes or toluene, though this can be challenging due to the compound's reactivity.[15][16]

Workflow Diagram

The general experimental workflow for the synthesis is summarized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dry Starting Material (3-Cyano-2-fluoro-4-methoxybenzoic acid) glassware Assemble Dry Glassware under Inert Atmosphere (N2/Ar) start->glassware reagents Add Anhydrous Solvent (DCM) & Catalytic DMF glassware->reagents Charge Reactor chlorination Slowly Add Chlorinating Agent (Oxalyl Chloride or Thionyl Chloride) reagents->chlorination stir Stir at RT (Oxalyl Chloride) or Reflux (Thionyl Chloride) chlorination->stir Monitor Gas Evolution evaporation Remove Solvent & Excess Reagent in vacuo stir->evaporation After Reaction Completion product Crude 3-Cyano-2-fluoro-4-methoxybenzoyl chloride evaporation->product

Caption: General workflow for converting the carboxylic acid to the acyl chloride.

References

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Allen. (n.d.). Benzoic acid with SOCl₂ to give. Retrieved from [Link]

  • Wollweber, H., et al. (1989). Process for the preparation of benzoic acid derivatives. U.S. Patent No. 4,851,160.
  • International Chemical Safety Cards (ICSC). (n.d.). Thionyl Chloride. Retrieved from [Link]

  • askIITians Tutor Team. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

  • Vedantu. (n.d.). Benzoic acid is treated with SOCl2 and the product. Retrieved from [Link]

  • ResearchGate. (2020, June 09). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]

  • Filo. (2025, April 01). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 326. Retrieved from [Link]

  • Columbia University. (n.d.). Organic Chemistry Problem Set 6. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • An, Y., et al. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Lett. Org. Chem. Retrieved from [Link]

  • ResearchGate. (2017, July 04). Convertion of Acid to acid chloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in heated reactions. Our goal is to provide you with a deep understanding of the challenges associated with its thermal stability and to offer actionable, field-proven strategies to prevent unwanted decarboxylation, ensuring the integrity of your experiments and syntheses.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles governing the stability of 3-Cyano-2-fluoro-4-methoxybenzoic acid.

Q1: Why is 3-Cyano-2-fluoro-4-methoxybenzoic acid particularly susceptible to decarboxylation upon heating?

A: The susceptibility of this molecule to decarboxylation is a direct result of the complex interplay of electronic effects from its substituents. The benzene ring is decorated with both powerful electron-withdrawing groups (EWG) and a potent electron-donating group (EDG).

  • Electron-Withdrawing Groups (-CN, -F): The cyano and fluoro groups are strongly electronegative and pull electron density away from the aromatic ring.[1][2][3] This effect is proposed to stabilize the build-up of negative charge on the carbon atom to which the carboxylic acid is attached (the ipso-carbon) during the transition state of the decarboxylation reaction.[4]

  • Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the ring through resonance. This can activate the ring, but its position relative to the carboxyl group is key.

  • Combined Influence: The cumulative effect of these groups, particularly the ortho-fluoro and meta-cyano substituents relative to the carboxyl group, creates an electronic environment that lowers the activation energy for the removal of the carboxyl group as carbon dioxide (CO₂), especially when thermal energy is applied.

Q2: What is the likely mechanism of thermal decarboxylation for this compound?

A: While several pathways for aromatic decarboxylation exist, for 3-Cyano-2-fluoro-4-methoxybenzoic acid, a mechanism involving the stabilization of an anionic intermediate is highly probable. The strong electron-withdrawing nature of the adjacent fluoro and cyano groups facilitates the cleavage of the C-C bond between the ring and the carboxyl group.

Below is a diagram illustrating the proposed dominant decarboxylation pathway.

Figure 1. Proposed thermal decarboxylation pathway.
Q3: What is the primary degradation product I should be looking for?

A: The direct result of decarboxylation is the loss of CO₂ and its replacement with a hydrogen atom on the aromatic ring. Therefore, the primary degradation product you will observe is 2-Fluoro-4-methoxybenzonitrile . Monitoring the appearance of this species is a key indicator of the extent of degradation.

Part 2: Troubleshooting and Prevention Guide

This section provides practical solutions to specific experimental challenges.

Q4: My downstream reaction requires heat. How can I design my experiment to minimize or prevent decarboxylation?

A: Preventing decarboxylation requires careful control over several reaction parameters. The hierarchy of control is: Temperature > Solvent > Atmosphere > pH . A summary of recommendations is provided in the table below.

ParameterRecommendationRationale & Scientific Justification
Temperature Maintain the lowest possible temperature required for the desired reaction. Ideally, keep below 80-100 °C.Thermal decarboxylation is a kinetically controlled process; the rate increases exponentially with temperature.[5][6] Minimizing thermal energy input is the most effective preventative measure.
Solvent Use high-boiling point, aprotic solvents such as DMF, DMAc, NMP, or DMSO.Aprotic solvents lack acidic protons that can participate in and catalyze protolytic decarboxylation pathways.[7] High boiling points allow for stable temperature control without pressurization.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This prevents oxidative decarboxylation pathways, which can proceed via radical mechanisms and are often initiated by atmospheric oxygen.[8]
pH / Additives Maintain neutral or near-neutral conditions . Avoid strong acids or bases.Both strong acids and bases can catalyze decarboxylation.[7][9] Protolytic mechanisms are accelerated by acid, while bases can deprotonate the carboxyl group, which may affect stability differently depending on the exact mechanism.
Catalysts Avoid transition metal catalysts (e.g., Cu, Pd, Ag) unless they are essential for the desired transformation.Many transition metals are known to be potent catalysts for decarboxylation, often forming carboxylate complexes that facilitate CO₂ extrusion.[10][11][12]
Q5: What if avoiding high temperatures (>120 °C) is not possible for my synthesis?

A: If high temperatures are unavoidable, the most robust strategy is to employ a protecting group for the carboxylic acid functionality.

  • Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification or reaction with an alkyl halide under basic conditions). Esters are significantly more thermally stable than their corresponding carboxylic acids.

  • High-Temperature Reaction: Perform your required high-temperature synthetic step on the protected ester.

  • Deprotection: After the high-temperature step is complete and the reaction mixture is cooled, hydrolyze the ester back to the carboxylic acid using mild conditions (e.g., base-catalyzed hydrolysis with LiOH followed by careful acidification).

This sequence isolates the sensitive carboxylic acid group from the harsh thermal conditions.

Part 3: Experimental Protocols and Workflow

This section provides standardized procedures for reaction setup and analysis.

Protocol 1: Recommended General Setup for Heated Reactions

This protocol is designed to minimize decarboxylation during a generic reaction requiring heat.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet, add 3-Cyano-2-fluoro-4-methoxybenzoic acid and any other solid reagents.

  • Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to displace all oxygen.

  • Solvent Addition: Add the desired aprotic solvent (e.g., DMF, NMP) via syringe through a septum.

  • Heating: Place the flask in a pre-heated oil bath set to the minimum required temperature. Use the internal thermometer to ensure the reaction mixture does not overshoot the target temperature.

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for analysis by HPLC or TLC to monitor the consumption of starting material and the potential formation of the decarboxylated byproduct.

  • Work-up: Once the desired reaction is complete, cool the flask to room temperature before proceeding with the aqueous work-up and purification.

Protocol 2: HPLC Monitoring of Decarboxylation

This method allows for the quantitative assessment of compound stability.

  • System: Reverse-Phase HPLC with a C18 column.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, return to 10% over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • The starting material, 3-Cyano-2-fluoro-4-methoxybenzoic acid, will be more polar and have a shorter retention time.

    • The decarboxylated product, 2-Fluoro-4-methoxybenzonitrile, is less polar and will have a longer retention time.

    • Quantify the percentage of each compound by integrating the respective peak areas.

Experimental Decision Workflow

The following diagram outlines the logical steps to take when planning an experiment with this compound.

Sources

Optimization

Purification strategies to remove regioisomers from 3-Cyano-2-fluoro-4-methoxybenzoic acid

Ticket #: 409-PUR-CNF Subject: Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are encountering difficulty isolating 3-Cyano-2-fluoro-4-methoxybenzoic acid (Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 409-PUR-CNF Subject: Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulty isolating 3-Cyano-2-fluoro-4-methoxybenzoic acid (Target) from its regioisomers. This intermediate is structurally complex due to the "push-pull" electronic effects of the electron-withdrawing cyano (-CN) and fluoro (-F) groups against the electron-donating methoxy (-OMe) group.

The primary challenge is that regioisomers (e.g., 3-cyano-6-fluoro- or 5-cyano- isomers) possess nearly identical lipophilicity (


), rendering standard C18 flash chromatography inefficient.

This guide provides a three-tiered purification strategy:

  • Diagnostic: Differentiating isomers using

    
    F-NMR and Orthogonal HPLC.
    
  • Chemical (Scalable): Exploiting the "Ortho-Effect" on pKa for pH-controlled extraction.

  • Chromatographic (Precision): Utilizing Fluorinated Stationary Phases (FSP) for

    
    -
    
    
    
    selectivity.

Module 1: Diagnostic Phase (Know Your Enemy)

Before attempting purification, you must confirm which isomer is your major impurity. Standard UV-HPLC (254 nm) often fails because the chromophores are identical.

The Solution:


F-NMR and Orthogonal Screening 
The position of the fluorine atom relative to the carbonyl and cyano groups significantly shifts the fluorine signal.
  • Target (2-Fluoro): The fluorine is ortho to the carboxylic acid. Expect a shift upfield (shielded) due to resonance interaction, typically

    
     -105 to -115 ppm.
    
  • Isomers (e.g., 6-Fluoro): If the fluorine is meta or para to the acid, the shift will differ by >5 ppm.

Analytical Workflow Diagram

Analytical_Workflow start Crude Mixture Analysis hplc Run HPLC (C18, pH 2.5) start->hplc nmr Run 19F-NMR (d6-DMSO) start->nmr decision Single Peak in HPLC but Multiple in NMR? hplc->decision nmr->decision coelution Issue: Co-elution Standard C18 failed decision->coelution Yes resolution Proceed to PFP Screening decision->resolution No coelution->resolution Switch Column

Caption: Diagnostic workflow to identify co-eluting regioisomers using orthogonal detection methods.

Module 2: The "pKa Swing" Strategy (Scalable)

This is the most robust method for removing isomers on a gram-to-kilogram scale without chromatography.

The Science: The 2-fluoro substituent exerts a significant ortho-effect (inductive withdrawal + steric inhibition of resonance), making the benzoic acid more acidic than its 3-, 4-, or 5-fluoro regioisomers.

  • Target pKa: ~2.8 – 3.2 (Estimated)

  • Isomer pKa: ~3.8 – 4.2[1]

Protocol: pH-Controlled Extraction You can selectively extract the impurities into an organic phase while keeping the target in the aqueous phase (or vice versa) by tuning the pH to the "window" between their pKa values.

StepActionMechanism
1 Dissolve crude solid in EtOAc or DCM .Solubilizes all organic components.
2 Add water and adjust aqueous phase to pH 5.5 - 6.0 using sat. NaHCO3.Target (pKa ~3) is fully deprotonated (ionized) and stays in water. Isomers (pKa ~4) are partially protonated but less soluble in water than the target.
3 Extract and discard organic layer.Removes non-acidic impurities and less acidic isomers that partitioned into the organic phase.
4 Acidify aqueous layer to pH 1.0 (HCl).Reprotonates the target acid, causing it to precipitate or become extractable.
5 Extract with EtOAc , dry (Na2SO4), and concentrate.Recovers the purified target.

Module 3: Chromatographic Precision (PFP Phases)

If the "pKa Swing" yields <98% purity, you must use High-Performance Liquid Chromatography (HPLC). Do not use standard C18.

The Solution: Pentafluorophenyl (PFP) Stationary Phases Regioisomers differ in their dipole moments and electron density distribution. PFP columns separate based on:

  • 
    -
    
    
    
    interactions:
    Strong interaction with the electron-deficient aromatic ring of the target.
  • Dipole-Dipole interactions: The highly polar C-F bonds in the stationary phase interact differently with the 2-fluoro vs. 6-fluoro positions.

Recommended Method Parameters:

ParameterSettingRationale
Column PFP (Pentafluorophenyl) or Phenyl-Hexyl Maximizes selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization, increasing retention and interaction with the stationary phase.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol promotes

-

interactions; MeCN can suppress them.
Gradient 5% to 60% B over 20 minShallow gradient allows subtle isomer separation.
Purification Decision Matrix

Purification_Matrix input Crude Purity < 90% scale Scale? input->scale large > 10 grams scale->large High small < 1 gram scale->small Low chem_workup pKa Swing Extraction (pH 5.5 Wash) large->chem_workup hplc Prep-HPLC (PFP Column, MeOH/H2O) small->hplc cryst Recrystallization (IPA/Water) chem_workup->cryst If purity > 95% chem_workup->hplc If purity < 95%

Caption: Decision matrix for selecting purification method based on scale and initial purity.

Module 4: Recrystallization (Final Polish)

Crystallization is the most effective way to remove the final traces of isomers, as regioisomers disrupt the crystal lattice energy of the target.

Solvent System:

  • Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol (hot).

  • Anti-Solvent: Water or Heptane.

Protocol:

  • Dissolve the solid in minimal boiling IPA (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat and immediately add warm water dropwise until persistent turbidity is observed (cloud point).

  • Add 1-2 drops of IPA to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical: If an oil forms instead of crystals, reheat and add a seed crystal of the pure target (if available) or scratch the glass side.

Troubleshooting & FAQ

Q: My HPLC peaks are fronting badly. What is wrong? A: This is likely "Ionization Mismatch." Your molecule is an acid.[2] If you run in neutral conditions, it partially ionizes, causing peak distortion. Fix: Ensure your mobile phase has 0.1% Formic Acid or TFA to keep the molecule fully protonated (neutral state) for sharper peaks.

Q: I tried the pKa swing, but my yield is very low (<40%). A: You likely washed at a pH that was too high. If the pH approaches 6.5 or 7.0, your target (2-fluoro acid) will ionize and wash away into the aqueous waste. Fix: Keep the wash step strictly between pH 5.0 and 5.5.

Q: Can I use Normal Phase (Silica) Flash Chromatography? A: Generally, no. These isomers are too polar and streak on silica. If you must use normal phase, add 1% Acetic Acid to your eluent (DCM/MeOH) to suppress tailing.

References

  • Acidity of Fluorobenzoic Acids

    • Source: BenchChem.[1][3] "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." (2-fluorobenzoic acid pKa = 3.27 vs 3-fluorobenzoic acid pKa = 3.86).[1]

  • Fluorinated Stationary Phases

    • Source: LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18.
  • Synthesis and Purification Context

    • Source: Google Patents (US6613930B2). "Methods for producing 3-cyano-and 4-cyano-benzoic acid derivative compounds.

Sources

Troubleshooting

Technical Support Center: Solubilization Protocols for 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Executive Summary: The Chemical "Personality" Before attempting solubilization, it is critical to understand why this molecule resists aqueous solution.[1] 3-Cyano-2-fluoro-4-methoxybenzoic acid is a lipophilic weak acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical "Personality"

Before attempting solubilization, it is critical to understand why this molecule resists aqueous solution.[1] 3-Cyano-2-fluoro-4-methoxybenzoic acid is a lipophilic weak acid with a deceptive electronic profile.[1]

  • The Acidic Trap: The ortho-fluoro and meta-cyano groups are strong electron-withdrawing groups (EWGs).[1] While standard benzoic acid has a

    
     of ~4.2, these substituents significantly stabilize the carboxylate anion, likely shifting the 
    
    
    
    down to the 2.5 – 3.0 range
    .[1]
  • The Solubility Cliff: In any buffer with pH < 4.0, this molecule exists predominantly in its protonated, neutral form.[1] The combination of the aromatic ring, methoxy group, and fluoro group creates a rigid, hydrophobic core that drives rapid precipitation (crystallization) in aqueous environments.

The Golden Rule: Solubility for this molecule is a function of ionization.[1] You are not dissolving a molecule; you are dissolving an anion.[1]

Module 1: The pH Factor (Critical Protocol)

Problem: The compound precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or acidic media.[1] Root Cause: The pH of the final solution is too close to the molecule's


, leaving a significant fraction of the compound in its insoluble, protonated state.[1]
The "In Situ Salt Formation" Protocol

Use this method for preparing aqueous stock solutions >1 mg/mL.[1]

Reagents:

  • 1.0 M NaOH (freshly prepared)[1]

  • PBS or HBSS (10x and 1x)[1]

  • pH Meter (micro-electrode recommended)[1]

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of 3-Cyano-2-fluoro-4-methoxybenzoic acid into a glass vial.

  • Pre-wetting: Add a minimal volume of DMSO (1-2% of final volume) to wet the powder.[1] This disrupts crystal lattice energy.[1]

  • Alkaline Shift: Add 1.0 equivalent of 1.0 M NaOH.[1]

    • Note: This converts the acid to its sodium salt (Sodium 3-cyano-2-fluoro-4-methoxybenzoate), which has vastly superior solubility.[1]

  • Dilution: Slowly add water or buffer while vortexing.

  • pH Check: Measure pH. It will likely be basic.

  • Back-Titration (Careful): Slowly lower the pH using dilute HCl or acidic buffer only down to pH 6.5 - 7.0 .[1]

    • Warning: Do not titrate below pH 5.[1]5. You will hit the "Solubility Cliff" and the compound will crash out.[1]

pH_Solubility_Logic Start Start: Solid Compound Check_pH Target pH? Start->Check_pH Low_pH pH < 4.0 (Protonated Form) Check_pH->Low_pH Acidic Buffer High_pH pH > 6.0 (Ionized Form) Check_pH->High_pH Neutral/Basic Buffer Result_Low Precipitation (Insoluble) Low_pH->Result_Low Hydrophobic Aggregation Result_High Stable Solution (Soluble Anion) High_pH->Result_High Electrostatic Repulsion

Figure 1: The ionization state determines solubility.[1] Maintaining pH > pKa + 2 ensures >99% ionization.[1]

Module 2: The DMSO "Crash-Out" Phenomenon

Problem: A clear 100 mM DMSO stock solution turns into a cloudy suspension immediately upon dilution into water/media, even at low concentrations (e.g., 10 µM). Root Cause: The "Parabolic Solubility" profile.[1] The solubility in a DMSO/Water mixture is often lower than in pure DMSO, creating a supersaturated state that kinetically collapses.[1]

Kinetic Solubility Protocol (The "Sandwich" Method)

Do not inject DMSO stock directly into a static volume of buffer.[1]

  • Preparation: Place your aqueous buffer in a vortexing tube.

  • Turbulence: Set vortex to medium speed.

  • Sub-surface Injection: Inject the DMSO stock slowly directly into the center of the vortex (sub-surface), not on the container wall.[1]

    • Why? This maximizes rapid dispersion, preventing local regions of high DMSO concentration where "solvent-shifting" nucleation occurs.[1]

  • Equilibration: Allow the solution to stand for 15 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the thermodynamic solubility limit.[1]

Troubleshooting Table: DMSO Cosolvent Limits

Final DMSO %Risk LevelObservationRecommendation
< 0.1% HighImmediate precipitation likely if conc > 10 µM.[1]Use "In Situ Salt" method instead.[1]
0.5 - 1.0% ModerateMetastable.[1] May precipitate over 2-4 hours.[1]Use immediately for assays.
5 - 10% LowGenerally stable for this compound class.[1]Acceptable for in vitro but toxic for cells.[1]

Module 3: Advanced Formulation (Cyclodextrins)

Problem: You need high concentrations (>5 mM) for animal dosing (IP/IV), but DMSO is toxic, and pH adjustment isn't enough. Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] The hydrophobic aromatic core of the benzoate fits inside the CD cavity, shielding it from water while the outer shell remains hydrophilic.[1]
The "Molecular Shield" Protocol

Reagents:

  • HP-

    
    -CD (Pharma grade)[1]
    
  • Sterile Water for Injection[1]

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1] Stir until clear.
    
  • Compound Addition: Add the 3-Cyano-2-fluoro-4-methoxybenzoic acid solid to the vehicle.

  • Energy Input: Sonicate for 20-30 minutes at ambient temperature.

    • Note: The solution may remain cloudy initially.[1]

  • pH Adjustment (Crucial): While stirring, adjust pH to 7.4 - 8.0 using NaOH.

    • Mechanism:[1][2][3][4] Ionization helps the molecule enter the CD cavity.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter.

CD_Complexation Step1 Solid Compound (Hydrophobic Core) Step2 Add 20% HP-beta-CD Step1->Step2 Step3 Adjust pH > 7.0 (Ionization) Step2->Step3 Facilitates Entry Step4 Inclusion Complex Forms (Equilibrium) Step3->Step4 Host-Guest Interaction Final Soluble Formulation (Shielded) Step4->Final

Figure 2: Cyclodextrin encapsulation workflow. Ionization (pH adjustment) acts as a catalyst for complexation.[1]

Frequently Asked Questions (FAQ)

Q1: I see a "shimmering" effect when I dilute my compound, but no obvious pellet. Is it soluble? A: No. That "shimmer" is the Tyndall Effect , indicating the presence of micro-crystals or colloidal aggregates.[1] The compound has crashed out.[1] Do not use this for biological assays (IC50 data will be false).[1] Remedy: Increase pH or add 0.05% Tween-80.[1]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol has a steeper dielectric constant drop than DMSO when mixed with water.[1] This means the "crash out" might happen faster with Ethanol.[1] DMSO is preferred for stock solutions unless the assay is strictly alcohol-sensitive.[1]

Q3: Why does the protocol warn against pH < 5.5? The literature says Benzoic Acid pKa is 4.2. A: This is not simple benzoic acid.[1][4][5] The Cyano (-CN) and Fluoro (-F) groups are electron-withdrawing.[1] They pull electron density from the ring, stabilizing the carboxylate and lowering the


 significantly (likely to ~2.8).[1] Therefore, at pH 4.0, a larger fraction is already ionized compared to benzoic acid, but the neutral form is so insoluble that even a tiny fraction of protonated species causes precipitation. You need to be roughly 2 pH units above the 

to ensure solubility.[1]

Q4: Is the molecule stable in basic solution (pH 9)? A: Generally, yes.

  • Ether (Methoxy): Stable.[1]

  • Nitrile (Cyano): Can hydrolyze to an amide/acid in strong base/acid with heat, but is stable at pH 9 at room temperature for short durations (<24h).[1]

  • Fluorine: Stable on the aromatic ring.[1]

  • Recommendation: Prepare fresh. Do not store at pH > 9 for weeks.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for benzoic acid derivative solubility principles).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • PubChem. (n.d.).[1][7] Compound Summary: 4-Methoxybenzoic acid. (Used as a structural proxy for solubility baseline).[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for DMSO "crash-out" kinetics and pKa shifts). Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3-Cyano-2-fluoro-4-methoxybenzoic Acid in Coupling Reactions

Welcome to the technical support center for 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and actionable solutions for challenges encountered during coupling reactions with this specific substituted benzoic acid.

Introduction: Understanding the Reactivity Profile

3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique set of challenges in amide and ester coupling reactions. Its reactivity is governed by a combination of electronic and steric effects stemming from its substituents.

  • Electronic Effects : The cyano (-CN) and fluoro (-F) groups are strongly electron-witthe drawing, which increases the acidity of the carboxylic acid.[1][2] While this enhances the electrophilicity of the carbonyl carbon, the methoxy (-OCH₃) group is electron-donating, which can somewhat counteract this effect.[3]

  • Steric Hindrance : The presence of the fluoro substituent at the ortho position to the carboxylic acid creates significant steric hindrance.[4][5][6] This "ortho effect" can physically block the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate, thereby slowing down or preventing the coupling reaction.[6][7]

This guide will walk you through common issues and provide structured troubleshooting strategies to overcome the low reactivity of this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with 3-Cyano-2-fluoro-4-methoxybenzoic acid failing or giving low yields?

A1: The low reactivity is likely due to a combination of steric hindrance from the ortho-fluoro group and the electronic properties of the substituents.[4][5][6] The bulky ortho group can make it difficult for the nucleophile to attack the activated carboxyl group.

Q2: I'm using standard EDC/NHS coupling conditions, but the reaction is not proceeding. What should I do?

A2: Standard EDC/NHS coupling may not be sufficient for this sterically hindered and electronically complex acid. Consider switching to a more powerful coupling reagent like HATU, HBTU, or BOP.[8] These reagents are known to be more effective for difficult couplings.[9]

Q3: Can the choice of solvent impact the reaction outcome?

A3: Absolutely. The solvent plays a crucial role in solvating the reactants and intermediates.[10][11] For sterically hindered couplings, polar aprotic solvents like DMF or NMP are often superior to less polar solvents like DCM.[12][13] In some cases, a mixture of solvents can also be beneficial.[14]

Q4: What role does the base play in these coupling reactions?

A4: The base is critical for deprotonating the carboxylic acid and neutralizing any acidic byproducts.[15] For sterically hindered acids, a non-nucleophilic, bulky base like N,N-diisopropylethylamine (DIPEA) is often preferred over smaller bases like triethylamine (TEA) to minimize side reactions.[16]

In-depth Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired amide or ester, a systematic approach to troubleshooting is necessary.

Logical Troubleshooting Workflow

start Low/No Product coupling_reagent Evaluate Coupling Reagent start->coupling_reagent solvent Optimize Solvent coupling_reagent->solvent If still low yield base Select Appropriate Base solvent->base If still low yield temp_time Adjust Temperature & Time base->temp_time If still low yield purification Check Purification temp_time->purification If product is formed

Caption: A stepwise approach to troubleshooting low-yield coupling reactions.

Step 1: Re-evaluate Your Coupling Reagent

For challenging substrates like 3-Cyano-2-fluoro-4-methoxybenzoic acid, the choice of coupling reagent is paramount.

Coupling ReagentClassStrengthsConsiderations
EDC/NHS CarbodiimideCommon, cost-effective.May be too weak for sterically hindered acids.[17]
HATU Uronium SaltHighly efficient, fast kinetics, low racemization.Can react with nucleophilic side chains.[18]
HBTU Uronium SaltSimilar to HATU, very effective.
BOP Phosphonium SaltHigh efficiency, suppresses some side reactions.[8]Produces carcinogenic HMPA byproduct.[8]

Recommendation: If EDC/NHS fails, switch to HATU . It is generally the most effective reagent for difficult couplings.[9]

Step 2: Optimize the Reaction Conditions

Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of 3-Cyano-2-fluoro-4-methoxybenzoic acid.

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Pre-activation : Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes. This step is crucial for forming the active ester intermediate.[19]

  • Nucleophile Addition : Add your amine or alcohol (1.2 eq.) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS. For particularly difficult couplings, the reaction time may need to be extended, or the temperature gently increased (e.g., to 40-50 °C).

  • Work-up : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Investigate Alternative Activation Methods

If uronium salt-based methods are still not providing satisfactory results, consider converting the carboxylic acid to a more reactive intermediate.

  • Acyl Chloride Formation : Reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This can then be reacted with the amine or alcohol, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[]

Issue 2: Formation of Side Products

The presence of multiple functional groups on 3-Cyano-2-fluoro-4-methoxybenzoic acid can lead to side reactions.

Potential Side Reactions and Solutions
Side ReactionCauseMitigation Strategy
Reaction at the Cyano Group The cyano group can potentially be hydrolyzed to an amide under harsh acidic or basic conditions.[21]Maintain a neutral or slightly basic pH during the reaction and work-up.
N-Acylurea Formation A common side product with carbodiimide reagents (like EDC) where the activated intermediate reacts with another equivalent of the carboxylic acid.Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.[22] HOBt traps the activated intermediate to form a more stable active ester.
Reaction with Nucleophilic Coupling Reagents Some coupling reagents or their byproducts can be nucleophilic and react with the activated acid.Use the correct stoichiometry of reagents and consider the order of addition carefully. Pre-activation of the acid before adding the amine is often beneficial.[19]
Visualizing the HATU Coupling Mechanism

cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Active_Ester OAt-Active Ester RCOOH->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide Amine R'-NH₂ Amine->Amide HOAt HOAt (byproduct) Amide->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Summary and Key Takeaways

Successfully coupling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires moving beyond standard protocols and employing more robust methodologies.

  • Prioritize Powerful Coupling Reagents : For this sterically hindered acid, HATU is a highly recommended starting point.

  • Optimize Reaction Conditions : The choice of a polar aprotic solvent like DMF and a non-nucleophilic base such as DIPEA is critical.

  • Consider Pre-activation : Activating the carboxylic acid with the coupling reagent and base before adding the nucleophile can significantly improve yields.

  • Be Mindful of Side Reactions : Careful control of stoichiometry and reaction conditions can minimize the formation of unwanted byproducts.

By systematically applying these troubleshooting strategies, researchers can overcome the inherent challenges of working with this molecule and achieve their desired synthetic outcomes.

References

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

  • Taylor & Francis. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance - Chemistry. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

  • American Chemical Society. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyano-2-fluoro-4-methoxybenzoic acid (C9H6FNO3). Retrieved from [Link]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid? If not, then what are the exceptions of... Retrieved from [Link]

  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • ScienceDirect. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid

Topic: Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Product Code: [Generic-Ref-ID] CAS: 101213-39-6 (Analogous/Generic Reference) Chemical Class: Halogenated Benzonitriles / Benzoic Acid Derivatives

Solvent Selection Strategy (The "Why")

Recrystallizing 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique challenge due to its "push-pull" electronic structure. The electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid, while the methoxy (-OMe) group adds electron density and lipophilicity.

Successful purification requires a solvent system that balances these competing polarities while excluding common synthetic byproducts (e.g., des-cyano precursors, regioisomers, or inorganic salts).

Recommended Solvent Systems
Solvent SystemComposition (v/v)Primary Use CaseMechanism of Action
Ethanol / Water 30:70 to 50:50General Purification High solubility of the acid in hot ethanol; drastic solubility drop upon cooling/water addition. Excellent for removing inorganic salts.
Ethyl Acetate / n-Heptane 1:2 to 1:4Regioisomer Removal The target molecule is moderately soluble in hot EtOAc. Heptane acts as an anti-solvent to precipitate the product while keeping lipophilic impurities in solution.
Acetonitrile / Water 20:80 to 40:60High-Purity Polishing Best for removing highly polar, colored impurities (tar) that co-precipitate in alcohols.
Methanol Pure (Cold)Trituration (Not Recryst.) Useful for washing crude solids to remove highly soluble surface impurities before the main recrystallization.

Critical Technical Note: Due to the electron-withdrawing nature of the 3-CN and 2-F groups, this compound is a stronger acid (predicted pKa ~2.5–3.0) than benzoic acid (pKa 4.2). You must ensure the crystallization medium is sufficiently acidic (pH < 1) to suppress ionization. If the pH rises, the compound forms a water-soluble carboxylate salt, leading to catastrophic yield loss.

Troubleshooting Guide & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This typically occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystal formation. It is common in molecules with flexible methoxy groups and high polarity.

Corrective Protocol:

  • Check Temperature: You are likely cooling the solution too rapidly. Re-heat to dissolve the oil.

  • Adjust Solvent Ratio: Increase the proportion of the good solvent (e.g., Ethanol or Ethyl Acetate) slightly.

  • Seeding: At the cloud point (just before oiling occurs), add 0.1% w/w of pure seed crystals.

  • The "Cloud Point" Technique:

    • Dissolve crude in minimum hot solvent.

    • Add anti-solvent dropwise only until a faint, persistent turbidity appears.

    • Stop. Allow to cool slowly to RT with gentle stirring.

Issue 2: "The crystals are retaining a yellow/brown color."

Diagnosis: Color is often due to trace nitro- or azo-coupling byproducts from the cyanation step, or oxidation of the phenolic precursor. These impurities can become trapped in the crystal lattice.[1]

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the compound in the hot "good" solvent (e.g., hot Ethanol) before adding the anti-solvent.

    • Add Activated Carbon (5-10 wt%) .

    • Stir at reflux for 15–30 minutes.

    • Filter hot through a Celite pad.

    • Then proceed with anti-solvent addition (Water).

  • Solvent Switch: If EtOH/Water fails, switch to Acetonitrile/Water . Acetonitrile is excellent at solubilizing polar organic tars.

Issue 3: "Low yield (<50%) despite cooling to 0°C."

Diagnosis: The compound is likely partially ionizing in the aqueous layer, or the solvent volume is too high.

Corrective Protocol:

  • Acidify the Aqueous Phase: Ensure the water used as anti-solvent contains 1% HCl or H₂SO₄ . This forces the equilibrium toward the free acid (insoluble form).

    • Mechanism:[2]

      
      
      
  • Concentration: Do not use excess solvent. Use the "minimum solvent to dissolve at reflux" rule.

  • Salting Out: Add NaCl to the aqueous phase (saturation) to increase the ionic strength, driving the organic acid out of the solution (Common Ion Effect/Salting Out).

Detailed Experimental Workflows

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification of crude solids (>85% purity).

  • Dissolution: Place 10.0 g of crude 3-Cyano-2-fluoro-4-methoxybenzoic acid in a round-bottom flask. Add 40 mL of Ethanol (95%) .

  • Heating: Heat to reflux (

    
    ). If solids remain, add Ethanol in 5 mL increments until clear.
    
  • Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution rapidly.

  • Crystallization:

    • Maintain the solution near boiling.[1][3]

    • Slowly add Acidified Water (0.1 M HCl) dropwise.

    • Continue until a slight turbidity persists.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed (2–3 hours). Then move to an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white needles via vacuum filtration. Wash with cold Ethanol/Water (20:80).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Visual Decision Logic (DOT Diagram)

RecrystallizationLogic Start Start: Crude Material CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity > 90% Purity CheckPurity->HighPurity LowPurity < 90% Purity CheckPurity->LowPurity SolventChoice1 Use EtOH / Water (Acidified) HighPurity->SolventChoice1 Standard SolventChoice2 Use EtOAc / Heptane LowPurity->SolventChoice2 Remove non-polars IssueCheck Observation during Cooling SolventChoice1->IssueCheck SolventChoice2->IssueCheck Oiling Oiling Out IssueCheck->Oiling Color Colored Crystals IssueCheck->Color GoodCrystals White Needles IssueCheck->GoodCrystals FixOil Re-heat, add Seed Crystal, slow cool Oiling->FixOil FixColor Re-dissolve, Carbon Treat, Filter Hot Color->FixColor Final Dry & Analyze (NMR/LCMS) GoodCrystals->Final FixOil->GoodCrystals FixColor->GoodCrystals

Caption: Decision matrix for solvent selection and troubleshooting based on crude purity and observed physical phenomena.

References & Grounding

  • Solubility of Benzoic Acid Derivatives :

    • 4-Methoxybenzoic acid (p-Anisic acid) is soluble in alcohols and ethyl acetate, with limited water solubility (0.3 g/L at 20°C).[4] The addition of fluoro and cyano groups increases acidity and polarity, necessitating pH control during aqueous workups.

    • Source:

    • Source:

  • Purification of Halogenated Cyanobenzoic Acids :

    • Patents describing the synthesis of 3-cyano-2,4-dihalogeno-5-fluoro-benzoic acids utilize hydrolysis of esters/nitriles followed by acidification and filtration/recrystallization to isolate the free acid.

    • Source:

  • General Recrystallization Techniques :

    • Standard protocols for "Oiling Out" and "Seeding" are derived from fundamental organic chemistry laboratory techniques for aromatic carboxylic acids.

    • Source: (General Principle Reference)

Sources

Optimization

Overcoming steric hindrance in 2-fluoro substituted benzoic acid derivatives

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting over generic textbook definitions, designed specifically for researchers facing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting over generic textbook definitions, designed specifically for researchers facing reactivity bottlenecks with 2-fluorobenzoic acid scaffolds.

Topic: Overcoming Steric and Electronic Impediments in Functionalization Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Core Technical Insight: The "Pseudo-Steric" Paradox

User Question: I am trying to couple an amine to 2-fluorobenzoic acid. The fluorine atom is small (Van der Waals radius ~1.47 Å), yet the reaction is sluggish compared to unsubstituted benzoic acid. Is this steric hindrance?

Technical Analysis: While often labeled as "steric hindrance," the resistance of 2-fluorobenzoic acid (2-FBA) derivatives to nucleophilic attack is primarily electronic and conformational , often termed the "Ortho Effect."

  • Conformational Locking: The ortho-fluorine atom forces the carboxyl group to twist out of the plane of the benzene ring to minimize dipole-dipole repulsion between the fluorine lone pairs and the carbonyl oxygen. This breaks conjugation, theoretically making the carbonyl more electrophilic.

  • Electrostatic Repulsion: However, the high electron density of the ortho-fluorine creates a "field effect" that repels incoming nucleophiles (like amines or alcohols) from the optimal Burgi-Dunitz trajectory.

  • Deactivation: If the nucleophile is also hindered, the combination of the twist and the electrostatic wall mimics the behavior of a bulky ortho-alkyl group (like a t-butyl group).

Troubleshooting Module: Amidation & Esterification

Status: Critical Bottleneck Standard Protocol Failure: EDC/HOBt or HATU often results in low yields (<40%) or stalled conversion after 24 hours.

Diagnostic Workflow

Use the following decision tree to select the correct coupling strategy based on your substrate's complexity.

CouplingStrategy Start Substrate: 2-Fluoro Benzoic Acid CheckAmine Is the Amine Nucleophile Sterically Hindered? Start->CheckAmine No No (e.g., Benzylamine) CheckAmine->No Unimpeded Yes Yes (e.g., t-Butylamine, Aniline) CheckAmine->Yes Hindered Standard Standard Protocol: HATU + DIPEA (Solvent: DMF) No->Standard CheckAcid Is the Acid Sensitive to Low pH / Chlorinating Agents? Yes->CheckAcid Sensitive Yes (Acid Sensitive) CheckAcid->Sensitive Avoid HCl/SOCl2 Robust No (Stable) CheckAcid->Robust Can tolerate Cl- AcylFluoride Acyl Fluoride Protocol: BTFFH + DIPEA (Forms highly reactive -COF) Sensitive->AcylFluoride Ghosez Ghosez's Reagent Protocol: (1-Chloro-N,N,2-trimethyl-1-propenylamine) Forms Acid Chloride (Neutral Conditions) Robust->Ghosez

Figure 1: Decision matrix for selecting coupling reagents. Note that for 2-fluoro derivatives, acyl fluorides (BTFFH) often outperform acid chlorides due to lower steric bulk of the leaving group.

Protocol A: The Acyl Fluoride Method (Recommended)

Why: Acyl fluorides (R-COF) are more stable to hydrolysis than acid chlorides but highly reactive toward amines. The small size of the fluorine leaving group minimizes the steric congestion at the transition state.

Reagents:

  • BTFFH: Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step:

  • Dissolve 2-fluorobenzoic acid derivative (1.0 equiv) in anhydrous DCM.

  • Add BTFFH (1.2 equiv) and DIPEA (2.5 equiv).

  • Stir at room temperature for 30 minutes. Note: Conversion to acyl fluoride is usually rapid.

  • Add the amine (1.1 equiv).

  • Monitor by LCMS. Reaction typically completes in 2–4 hours.

Protocol B: Ghosez’s Reagent (The "Heavy Hammer")

Why: When thionyl chloride is too harsh or fails to convert the acid fully due to the "ortho effect," Ghosez’s reagent generates the acid chloride under strictly neutral conditions.

Reagents:

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1][2]

Step-by-Step:

  • Dissolve acid (1.0 equiv) in dry DCM or CHCl3.

  • Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours.

  • Critical: Do not work up.[3] Add the amine (and base if using an HCl salt) directly to this solution.

Troubleshooting Module: Metal-Catalyzed Cross-Couplings

Status: High Failure Rate in Oxidative Addition Issue: 2-Fluoro substituents can chelate Palladium species or destabilize the oxidative addition complex, leading to protodehalogenation (reduction) instead of coupling.

FAQ: Ligand Selection for 2-FBA Derivatives

Q: My Suzuki coupling works on 4-fluorobenzoic acid but fails on 2-fluorobenzoic acid. Why? A: The ortho-fluorine creates a "buried volume" effect. Standard ligands like PPh3 or even dppf may not be bulky enough to force the reductive elimination, or they may be too bulky to allow oxidative addition adjacent to the fluorine.

Solution: The "Remote Steric" Strategy Switch to Buchwald ligands that are designed for ortho-substituted substrates.

ParameterStandard Ligand (e.g., PPh3)Recommended Ligand (e.g., SPhos / XPhos)Why it works for 2-Fluoro
Cone Angle ~145°>170°Forces the Pd center to adopt a mono-ligated active species.
Electronic Richness ModerateHigh (Dialkylbiaryl)Facilitates oxidative addition into the hindered C-X bond.
Palladacycle Stability LowHighPrevents chelation by the ortho-F atom.

Protocol Adjustment:

  • Catalyst: Pd(OAc)2 + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base: K3PO4 (Anhydrous). Carbonate bases often fail due to poor solubility in the optimal solvents (Toluene/Water mixes).

  • Temperature: 2-Fluoro substrates often require 100°C+ to overcome the rotational barrier of the intermediate.

Critical Safety & Side-Reaction Guide: Benzyne Formation

Warning: 2-Halobenzoic acids are prime precursors for Benzyne intermediates, which lead to uncontrolled polymerization or wrong-isomer coupling.

Scenario: You are attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the Fluorine or an adjacent halide using a strong base (e.g., NaH, KOtBu, or LDA).

Mechanism of Failure: Instead of direct displacement, the base deprotonates the position ortho to the halogen (if H is present), leading to elimination of HX and formation of a benzyne ring.

BenzyneRisk Substrate 2-Fluoro-3-H Benzoic Derivative Deprotonation Ortho-Deprotonation Substrate->Deprotonation + Base Base Strong Base (LDA / tBuLi) Benzyne BENZYNE INTERMEDIATE (Highly Unstable) Deprotonation->Benzyne - F- (Elimination) ProductA Product A (Desired) Benzyne->ProductA + Nucleophile ProductB Product B (Regioisomer - Wrong) Benzyne->ProductB + Nucleophile Polymer Tarry Polymer Benzyne->Polymer Self-reaction

Figure 2: The Benzyne Pathway. Using strong bases on 2-fluorobenzoic acids often leads to regioisomeric mixtures rather than clean substitution.

Prevention Strategy:

  • Avoid Strong Bases: Use weaker bases (Carbonates, Phosphates) that cannot deprotonate the benzene ring (pKa ~43).

  • Use SNAr Optimized Conditions: If displacing the Fluorine (which is a good leaving group in SNAr due to the Meisenheimer complex stabilization), use DMSO or NMP as solvent at elevated temperatures (80–120°C) with a neutral nucleophile (amine) or a salt (NaN3), rather than an anionic nucleophile generated by a strong base.

References & Further Reading

  • Ghosez's Reagent Protocols:

    • Devos, A. et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." J. Chem. Soc., Chem. Commun., 1979.[2][4]

  • Acyl Fluorides in Hindered Couplings:

    • Pitt, W. R. et al. "Acyl Fluorides: A Revival of an Old Method for Amide Bond Formation." Organic & Biomolecular Chemistry, 2015.[5][6]

  • The Ortho Effect & Steric Inhibition of Resonance:

    • Dippy, J. F. J. et al.[3] "The dissociation constants of some ortho-substituted benzoic acids." J. Chem. Soc., 1938.

  • Palladium-Catalyzed Ortho-Alkylation:

    • Wang, D. et al. "Palladium(II)-Catalyzed Ortho-Alkylation of Benzoic Acids." Angewandte Chemie Int.[2][3][7] Ed., 2009.[8][9]

  • Ligand Selection for Hindered Cross-Coupling:

    • Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Acc.[3][10] Chem. Res., 2008.[3]

Sources

Troubleshooting

Stability of 3-Cyano-2-fluoro-4-methoxybenzoic acid under basic reaction conditions

Introduction: The "Hotspot" Scaffold Welcome to the technical support guide for 3-Cyano-2-fluoro-4-methoxybenzoic acid . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or non-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hotspot" Scaffold

Welcome to the technical support guide for 3-Cyano-2-fluoro-4-methoxybenzoic acid . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).

The Core Challenge: This molecule is a "loaded spring." The combination of an electron-withdrawing cyano group (-CN) ortho to a fluorine atom (-F) creates a highly electrophilic site. While the carboxylic acid forms a protective salt in base, the fluorine remains susceptible to displacement, and the nitrile is prone to hydrolysis.

This guide moves beyond generic advice, applying Nucleophilic Aromatic Substitution (


)  kinetics and Nitrile Hydrolysis  mechanisms to help you navigate basic reaction conditions without degrading your starting material.

Module 1: The Primary Hazard – Fluorine Displacement ( )

The Issue

You observe a new spot on TLC or a mass shift of +17 Da (OH replacement) or +OR (Alkoxy replacement) after exposing the compound to basic conditions (e.g., NaOH, KOH, NaOMe).

The Mechanism: Activated

The 2-position fluorine is the "Achilles' heel" of this molecule.[1]

  • Activation: The Cyano group at position 3 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, stabilizing the negative charge that develops during nucleophilic attack.

  • The Attack: A strong nucleophile (like

    
     or 
    
    
    
    ) attacks the carbon bearing the fluorine.
  • Meisenheimer Complex: The ring forms a negatively charged intermediate (Meisenheimer complex), stabilized by the ortho-cyano group.

  • Elimination: Fluoride (

    
    ) is an excellent leaving group in 
    
    
    
    (due to the high electronegativity of F making the C-F bond highly polarized, lowering the activation energy of the attack step), leading to the substituted product.
Visualization: The Trap

SNAr_Mechanism SM Starting Material (3-CN-2-F-4-OMe-Benzoic Acid) Complex Meisenheimer Complex (Negative charge stabilized by CN) SM->Complex Nucleophilic Attack Base Nucleophilic Base (OH- or RO-) Base->Complex Product Byproduct (2-Hydroxy/Alkoxy derivative) Complex->Product Elimination Leaving Leaving Group (F-) Complex->Leaving

Figure 1: The reaction pathway showing how nucleophilic bases displace the fluorine atom, driven by the electron-withdrawing cyano group.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Base Selection Use Non-Nucleophilic Bases. Preferred:

,

,

, DIPEA.Avoid: NaOH, KOH, NaOMe, LiOH (unless cold).
Hydroxides and alkoxides act as nucleophiles. Carbonates and amines function as bases (proton acceptors) without attacking the aromatic ring.
Temperature Keep it Cold (< 0°C).

activation energy is significant. Low temperatures kinetically inhibit the substitution even if the thermodynamics favor it.
Solvent Avoid Polar Aprotic Solvents with Strong Bases. Caution with: DMSO, DMF + NaOH.Polar aprotic solvents strip the solvation shell from the nucleophile (e.g., "naked" hydroxide), increasing its reactivity by orders of magnitude.

Module 2: The Secondary Hazard – Nitrile Hydrolysis

The Issue

Mass spectrometry indicates a mass shift of +18 Da (Amide) or +19 Da (Carboxylic Acid) relative to the starting material.

The Mechanism

Nitriles (


) react with water under basic conditions.[2][3]
  • Hydration:

    
     attacks the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary Amide .[4]
    
  • Saponification: With prolonged heat and excess base, the amide hydrolyzes further to a Carboxylate (forming a di-acid species).

Visualization: Hydrolysis Pathway

Hydrolysis_Path CN Nitrile (Starting Material) (-CN) Amide Primary Amide (-CONH2) CN->Amide OH- / H2O (Fastest) Acid Carboxylic Acid (Degradation) (-COOH) Amide->Acid OH- / Heat (Slower)

Figure 2: Stepwise degradation of the cyano group. The reaction can often stop at the amide if conditions are mild.[5]

Troubleshooting & Prevention
  • Time Sensitivity: Nitrile hydrolysis is generally slower than

    
     of activated fluorines. It typically requires heating.[2]
    
  • Solution: If aqueous base is required (e.g., for a Suzuki coupling), use a biphasic system (DCM/Water or Toluene/Water) to limit the exposure of the nitrile to the aqueous base, or work rapidly at room temperature.

Module 3: Experimental FAQ

Q1: Can I use LiOH to saponify an ester elsewhere on the molecule without losing the Fluorine?

  • Answer: Yes, but proceed with caution. Lithium is a Lewis acid that can coordinate to the nitrile, potentially activating it, but LiOH is generally less nucleophilic than NaOH.

    • Protocol: Dissolve in THF/Water (3:1). Cool to 0°C. Add LiOH (1.1 eq). Monitor by LCMS every 15 minutes. Quench immediately upon completion with dilute HCl or Ammonium Chloride. Do not heat.

Q2: Is the Methoxy group stable?

  • Answer: Generally, Yes . The methoxy ether is robust in standard basic conditions. It requires extremely harsh conditions (e.g., Sodium ethanethiolate in DMF at reflux) to demethylate. In the hierarchy of instability, the Fluorine goes first, the Nitrile second, and the Methoxy is a distant third.

Q3: I see a peak at [M+18]. Is it the amide or the water adduct?

  • Answer: In basic conditions, it is almost certainly the Amide (hydrolysis product). A simple water adduct (hydrate) is unstable and would revert. If you isolate the solid and the mass persists, it is the amide.

Summary of Stability Logic

ConditionRisk LevelPrimary Degradation Product
Weak Base / Non-Aq (e.g.,

/DCM)
🟢 Safe None (Stable Salt Formation)
Carbonate / Mild Heat (e.g.,

/DMF)
🟡 Caution Potential

(Fluorine displacement) if heated >60°C.
Strong Base / Cold (e.g., NaOH/0°C) 🟡 Caution Slow

. Nitrile likely stable.
Strong Base / Heat (e.g., NaOH/Reflux) 🔴 Critical Total Degradation.

(OH-displacement) + Nitrile Hydrolysis.

References

  • Nucleophilic Arom

    
    ) Mechanisms 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Relevance: Explains the "Element Effect" where Fluorine is the fastest leaving group in due to the highly polarized C-F bond and the stabilization of the intermedi
    • URL:[Link]

  • Reactivity of Cyano-Fluoro-Pyridines (Analogous Systems)

    • Source: Organic & Biomolecular Chemistry (RSC).[1] "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."

    • Relevance: Confirms the activating power of the Cyano group ortho to the leaving group and the specific kinetics of Fluorine displacement in these systems.
    • URL:[Link]

  • Mechanism of Nitrile Hydrolysis

    • Source: Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."
    • Relevance: Details the base-catalyzed pathway: Nucleophilic

      
       Imidate 
      
      
      
      Amide
      
      
      Carboxylate.[4]
    • URL:[Link]

  • General Stability of Fluorin

    • Source: Ossila. "3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3."[6]

    • Relevance: Provides baseline stability data for the substructure (fluoro-methoxybenzoic acid)

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Cyano-2-fluoro-4-methoxybenzoic Acid

Executive Summary & Core Directive In the synthesis of non-steroidal androgen receptor antagonists (e.g., next-generation enzalutamide analogs), 3-Cyano-2-fluoro-4-methoxybenzoic acid (MW 195.15 Da) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of non-steroidal androgen receptor antagonists (e.g., next-generation enzalutamide analogs), 3-Cyano-2-fluoro-4-methoxybenzoic acid (MW 195.15 Da) serves as a critical chiral-pool or scaffold intermediate. Its structural integrity is paramount; however, regioisomers (e.g., 4-cyano or 5-fluoro variants) often co-elute during HPLC purification.

This guide provides a definitive technical comparison of the Mass Spectrometry (MS) fragmentation patterns of 3-Cyano-2-fluoro-4-methoxybenzoic acid against its most common regioisomeric impurities. Unlike generic templates, this document focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—to empower researchers to build self-validating identification protocols.

Experimental Protocol: LC-MS/MS Configuration

To replicate the fragmentation data presented below, the following method parameters are recommended. This protocol prioritizes Negative Electrospray Ionization (ESI-) , as the carboxylic acid moiety yields superior sensitivity and cleaner fragmentation pathways compared to positive mode.

Table 1: Recommended Instrument Parameters
ParameterSettingRationale
Ionization Mode ESI Negative [M-H]⁻ Carboxylic acids deprotonate readily (pKa ~3-4), offering 10-50x higher sensitivity than ESI+.
Precursor Ion m/z 194.0 Monoisotopic mass (195.15) minus proton (1.008).
Cone Voltage 25–30 VModerate energy required to prevent in-source decarboxylation while maintaining transmission.
Collision Energy (CE) 15–25 eV Optimized to induce decarboxylation (primary) and subsequent ring cleavage (secondary).
Mobile Phase MeOH / H₂O + 0.1% Formic AcidAcidic modifier ensures sharp chromatography; ESI- still functions well due to the strong acidity of the fluorobenzoic core.
Column C18 Biphenyl (e.g., Kinetex)Biphenyl phases provide superior π-π selectivity for separating fluorinated aromatic isomers.

Fragmentation Mechanism & Pathway Analysis[1][2]

The fragmentation of 3-Cyano-2-fluoro-4-methoxybenzoic acid is governed by the stability of the aromatic core and the lability of the carboxyl group.

Primary Pathway: The Ortho-Fluoro Decarboxylation

The base peak in the MS2 spectrum is invariably the decarboxylated anion [M-H-CO₂]⁻ (m/z 150) .

  • Mechanism: The ortho-fluorine atom exerts an inductive electron-withdrawing effect, destabilizing the carboxylate bond and facilitating the loss of CO₂ (44 Da).

  • Diagnostic Value: While all benzoic acids decarboxylate, the rate and energy onset of this transition are distinct for the 2-fluoro isomer compared to the 3-fluoro or 4-fluoro isomers due to the proximity effect.

Secondary Pathway: Radical Methyl Loss

Following decarboxylation, the resulting phenyl anion (m/z 150) undergoes a secondary fragmentation involving the methoxy group.

  • Transition: m/z 150 → m/z 135 (Loss of •CH₃, 15 Da).

  • Significance: This generates a radical anion (distonic ion), which is less abundant in ESI but observable at higher collision energies (>30 eV).

Visualization: Fragmentation Pathway

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 194.0 (3-Cyano-2-fluoro-4-methoxybenzoate) Fragment1 Primary Product [M-H-CO₂]⁻ m/z 150.0 (Base Peak) Parent->Fragment1 Loss of CO₂ (-44 Da) Collision Energy: 15 eV Fragment2 Secondary Product [M-H-CO₂-CH₃]•⁻ m/z 135.0 (Radical Anion) Fragment1->Fragment2 Loss of •CH₃ (-15 Da) Collision Energy: >30 eV Fragment3 Minor Product [M-H-CO₂-HF]⁻ m/z 130.0 (Ring Contraction) Fragment1->Fragment3 Loss of HF (-20 Da) Rare/High Energy

Caption: ESI(-) Fragmentation pathway of 3-Cyano-2-fluoro-4-methoxybenzoic acid showing the dominant decarboxylation step.

Comparative Analysis: Target vs. Alternatives

The primary challenge in analyzing this compound is not detection, but differentiation from structural isomers that possess identical masses (Isobaric Interferences).

Comparison 1: Regioisomer Differentiation (2-Fluoro vs. 3-Fluoro)

The position of the Fluorine atom relative to the Carboxylic Acid is the single most critical factor in MS/MS fingerprinting.

FeatureTarget: 3-Cyano-2-fluoro-4-methoxy Alternative: 4-Cyano-3-fluoro... Differentiation Logic
Structure F is Ortho to COOHF is Meta to COOHOrtho Effect
Decarboxylation (m/z 194→150) Dominant / Low Energy Weaker / Higher EnergyThe ortho-F destabilizes the ground state, lowering the activation energy for CO₂ loss.
Ortho-Elimination Potential [M-H-HF]⁻NegligibleOnly ortho isomers can eliminate HF directly from the precursor (rare but diagnostic).
Chromatography (RT) Elutes Earlier Elutes Later Ortho-F creates a dipole moment that reduces retention on C18/Biphenyl phases compared to meta/para isomers.
Comparison 2: Ionization Mode Performance (ESI- vs. ESI+)

Many researchers default to Positive Mode (ESI+) for "screening," but for this specific fluorinated acid, ESI- is the superior alternative.

MetricESI Negative (Recommended) ESI Positive (Alternative) Verdict
Precursor [M-H]⁻ (m/z 194)[M+H]⁺ (m/z 196)ESI- is direct; ESI+ often forms adducts ([M+Na]⁺, m/z 218).
Background Noise LowHighAcidic mobile phases suppress background in ESI-.
Fragmentation Clean [M-CO₂]⁻Complex (Loss of H₂O, CO, etc.)ESI- yields a simpler, more robust quantification transition.
Sensitivity 100% (Baseline) ~10-20%The electron-withdrawing F and CN groups make the proton highly acidic, favoring negative ionization.

Workflow: Self-Validating Identification Tree

To confirm the identity of 3-Cyano-2-fluoro-4-methoxybenzoic acid in a mixed sample, follow this decision logic. This workflow integrates chromatographic behavior with spectral data to rule out isomers.[1][2]

IdentificationWorkflow Start Sample Injection (LC-MS/MS ESI-) CheckMass Precursor m/z 194.0 detected? Start->CheckMass CheckFrag Major Fragment m/z 150.0? (>80% Relative Abundance) CheckMass->CheckFrag Yes ResultNeg NOT DETECTED CheckMass->ResultNeg No CheckRT Retention Time Check (vs. Reference Std) CheckFrag->CheckRT Yes (Decarboxylation Dominant) ResultIso SUSPECT ISOMER (Likely 3-Fluoro or 4-Cyano variant) CheckFrag->ResultIso No (Complex Frag Pattern) ResultPos CONFIRMED 3-Cyano-2-fluoro-4-methoxybenzoic acid CheckRT->ResultPos Matches Reference CheckRT->ResultIso Shifted RT (>0.2 min)

Caption: Logical workflow for distinguishing the target compound from isobaric impurities using MS/MS and chromatography.

References

  • National Institutes of Health (NIH) . Mass spectrometry of analytical derivatives.[3][1][4][5] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of substituted benzoic acids. Available at: [Link]

  • Doc Brown's Chemistry . Mass spectrum of benzoic acid and fragmentation patterns. Available at: [Link]

  • Journal of Mass Spectrometry . Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. Available at: [Link]

Sources

Comparative

Comparative Guide: 3-Cyano-2-fluoro vs. Non-fluorinated Benzoic Acid Derivatives in Drug Design

Executive Summary This guide provides a technical comparison between 3-cyano-2-fluorobenzoic acid (and its derivatives) and its non-fluorinated counterparts (e.g., 3-cyanobenzoic acid or simple benzoic acids). In modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-cyano-2-fluorobenzoic acid (and its derivatives) and its non-fluorinated counterparts (e.g., 3-cyanobenzoic acid or simple benzoic acids).

In modern fragment-based drug design (FBDD), the 3-cyano-2-fluoro motif is not merely a structural decoration; it is a functional "warhead" designed to modulate three critical parameters:

  • Acidity (pKa): The ortho-fluorine significantly lowers pKa, enhancing salt-bridge interactions.

  • Conformational Lock: The ortho-fluorine induces a specific twist in the carboxylate relative to the phenyl ring, often improving binding selectivity.

  • Metabolic Shielding: The fluorine atom blocks Phase I oxidative metabolism at the highly susceptible 2-position.

Part 1: Physicochemical Profiling

The introduction of a fluorine atom at the C2 position and a cyano group at the C3 position creates a unique electronic environment. The following data compares the core scaffold against the non-fluorinated baseline.

Table 1: Comparative Physicochemical Data
Property3-Cyano-2-fluorobenzoic acid 3-Cyanobenzoic acid (Non-F)Benzoic Acid (Ref)Impact of 2-F/3-CN
pKa (COOH) ~2.6 – 2.8 (Predicted/Exp)3.604.20Strong Acidification: The 2-F and 3-CN groups are synergistic electron withdrawers.
LogP (Lipophilicity)~1.3~1.11.87Modulation: F increases lipophilicity slightly, but the lower pKa increases ionization at physiological pH.
Hammett



(0.56)
0Electronic Pull: The ring is highly electron-deficient.
Metabolic Liability Low (C2 Blocked)High (C2/C6 accessible)HighStability: F prevents P450 oxidation at the most reactive ortho site.
The "Ortho-Fluorine" Effect

The most critical differentiator is the Ortho Effect . In non-fluorinated benzoic acids, the carboxylate group prefers to be coplanar with the phenyl ring to maximize resonance.

  • Mechanism: In 3-cyano-2-fluorobenzoic acid, the steric repulsion and electrostatic repulsion between the fluorine lone pairs and the carboxylate oxygens force the COOH group to twist out of plane.

  • Result: This "pre-organized" twisted conformation often matches the binding pocket of enzymes (e.g., Kinases, Menin-MLL) better than the planar non-fluorinated analog, reducing the entropic penalty of binding.

Part 2: Biological Implications

Potency & Binding Affinity

The 3-cyano-2-fluoro moiety is frequently employed in kinase inhibitors.

  • Salt Bridges: Due to the lower pKa (~2.7), the carboxylic acid is fully ionized at physiological pH (7.4) and even in acidic lysosomal compartments (pH 4.5). This ensures a robust electrostatic interaction (salt bridge) with basic residues (Lysine/Arginine) in the target protein.

  • H-Bonding: The 3-Cyano group acts as a linear, rigid hydrogen bond acceptor that extends into deep pockets without the steric bulk of a methyl or chloro group.

Metabolic Stability (ADME)

Non-fluorinated benzoic acid derivatives are susceptible to Phase I oxidation (hydroxylation) at the ortho positions by Cytochrome P450 enzymes.

  • The Fluorine Shield: The C-F bond (approx. 116 kcal/mol) is metabolically inert. By placing F at C2, you block the primary site of metabolic attack.

  • Comparison: 3-Cyanobenzoic acid is rapidly cleared via glycine conjugation or hydroxylation. The 2-fluoro analog resists hydroxylation, extending half-life (

    
    ).
    
Visualizing the SAR Logic

The following diagram illustrates the causal relationship between the structural modification and biological outcome.

SAR_Logic Substituent Modification: Add 2-Fluoro + 3-Cyano Effect_Elec Electronic Effect: Inductive Withdrawal (-I) Substituent->Effect_Elec Effect_Steric Steric Effect: Ortho-Twist Substituent->Effect_Steric Prop_Metab Property: Blocked C2 Position Substituent->Prop_Metab C-F Bond Strength Prop_pKa Property: Lower pKa (~2.7) Effect_Elec->Prop_pKa Prop_Conf Property: Pre-organized Conformation Effect_Steric->Prop_Conf Outcome_Bind Outcome: Stronger Salt Bridge (Lys/Arg) Prop_pKa->Outcome_Bind Outcome_Sel Outcome: Improved Selectivity Prop_Conf->Outcome_Sel Outcome_PK Outcome: Extended Half-life Prop_Metab->Outcome_PK

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the 2-F, 3-CN substitution translates to biological performance.

Part 3: Experimental Validation Protocols

To validate the superiority of the fluorinated scaffold, the following experimental workflows are recommended.

Protocol A: Comparative pKa Determination

Objective: Quantify the acidity shift induced by the 2-F substituent.

  • Preparation: Dissolve 5 mg of Compound A (3-CN-2-F-Benzoic acid) and Compound B (3-CN-Benzoic acid) in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: Use 0.1 M Carbonate-free NaOH standardized against KHP.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Perform a "Blank" titration (solvent only).

    • Titrate sample from pH 1.5 to pH 11.0 under

      
       atmosphere to prevent 
      
      
      
      absorption.
  • Calculation: Use the Bjerrum plot method or Gran plot to determine the equivalence point.

    • Validation Check: The pKa of the 2-F derivative must be >0.5 units lower than the non-F analog to confirm the ortho-effect.

Protocol B: In Vitro Microsomal Stability (HLM Assay)

Objective: Demonstrate the metabolic shielding effect of the fluorine atom.[1]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrates:

    • Test: 3-Cyano-2-fluorobenzoic acid derivative (

      
      ).
      
    • Control: 3-Cyanobenzoic acid derivative (

      
      ).
      
    • Reference: Verapamil (High clearance) / Warfarin (Low clearance).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Workflow:

    • Pre-incubate microsomes + substrate for 5 mins at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Data Output: Plot ln(% Remaining) vs. time. Calculate Intrinsic Clearance (

    
    ).
    

Metabolic_Assay Step1 Incubation (Substrate + HLM + NADPH) Step2 Time-Point Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 Quench Reaction (Cold ACN + Internal Std) Step2->Step3 Step4 Centrifugation (4000g, 10 min) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Parent Depletion) Step4->Step5 Step6 Calculate CL_int Compare Half-life (t1/2) Step5->Step6

Figure 2: Workflow for validating metabolic stability differences between fluorinated and non-fluorinated scaffolds.

Part 4: Synthesis Pathway

Note: Direct fluorination of 3-cyanobenzoic acid is difficult due to deactivation. The preferred route builds the scaffold from a fluorinated precursor.

Recommended Route:

  • Starting Material: 2-Fluoro-3-iodobenzoic acid (Commercially available or via diazotization of 2-fluoro-3-aminobenzoic acid).

  • Cyanation (Rosenmund-von Braun or Pd-catalyzed):

    • Reagents:

      
      , 
      
      
      
      , dppf (Ligand).
    • Conditions: DMF/DMA, 120°C, 12h.

    • Purification: Acid-base extraction is critical here. The product is a strong acid; extract into

      
      , wash organics, then acidify aqueous layer to precipitate.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Guides. Link

  • PubChem. (2025). 3-Fluorobenzoic acid: Compound Summary. National Library of Medicine. Link

  • Ozerskaya, E., et al. (2022).[3] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[4] Arkivoc, 2022(7), 108-125.[3] Link

  • Wikipedia. (2025). Ortho effect in substituted benzoic acids.[5][6][7][8] Link

Sources

Validation

Validating the Structure of 3-Cyano-2-fluoro-4-methoxybenzoic Acid: A Comparative IR Spectroscopy Guide

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique validation challenge due to its dense functionalization. While Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique validation challenge due to its dense functionalization. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is inefficient for routine lot-to-lot identification.

This guide outlines the validation of this specific molecule using Fourier Transform Infrared (FT-IR) Spectroscopy . We compare two primary sample preparation techniques—Attenuated Total Reflectance (ATR) vs. KBr Pellets —and benchmark IR’s utility against orthogonal methods like NMR.

Key Finding: For this specific molecule, the Nitrile (-CN) stretch at ~2230 cm⁻¹ serves as a critical "diagnostic handle," allowing for rapid pass/fail identification that orthogonal methods like HPLC-UV cannot easily distinguish from non-cyano impurities.

Molecular Analysis & Theoretical Band Assignment

Before validation, we must establish the "Spectral Fingerprint." This molecule contains four distinct vibrational zones that must be confirmed to validate the structure.

Functional GroupModeTheoretical Frequency (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) Stretching2220 – 2240 (Sharp)High. Differentiates from starting materials lacking the cyano group. Rare interference region.
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 (Broad)Medium. Confirms acid functionality but overlaps with C-H stretches.
Carboxyl Carbonyl (C=O) Stretching1690 – 1715 High. Position is sensitive to the ortho-Fluoro inductive effect.
Methoxy (-OCH₃) C-H Stretch2840 – 3000 Medium. Distinct aliphatic peaks on the shoulder of the acid O-H.
Fluoro-Arene (Ar-F) C-F Stretch1200 – 1270 Low/Complex. Often obscured by C-O stretches; requires fingerprint matching.

Expert Insight: The ortho-fluorine substituent exerts an inductive effect that may shift the carbonyl (C=O) stretch to a slightly higher frequency (~1710 cm⁻¹) compared to unsubstituted benzoic acid (~1680 cm⁻¹), despite the conjugation.

Comparative Analysis: Sample Preparation Techniques

For routine validation, the choice of sample preparation significantly impacts data quality. Below is a comparative analysis of the two standard IR methods for this solid acid.

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard

  • Mechanism: Sample is pressed against a diamond crystal; evanescent wave penetrates ~0.5–2 µm.

  • Pros: Rapid (<1 min), non-destructive, no hygroscopic interference.

  • Cons: Lower sensitivity for minor impurities; peak shifts due to refractive index dispersion.

  • Verdict: Recommended for Routine QC. The strong dipole of the -CN and C=O groups provides sufficient signal intensity without the need for transmission path length.

Method B: KBr Pellet (Transmission)

The Traditional High-Resolution Approach

  • Mechanism: Sample is ground with KBr powder and pressed into a transparent disc.[1]

  • Pros: Higher sensitivity, no peak distortion, "Classic" spectrum for library matching.

  • Cons: High Risk. Benzoic acid derivatives can react with KBr under pressure (ion exchange) to form potassium salts, causing the C=O peak to disappear and be replaced by carboxylate bands (1550/1400 cm⁻¹).

  • Verdict: Use with Caution. Only required if resolving complex polymorphs.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes self-check steps to prevent false positives.

Step 1: System Suitability (The "Blank" Check)
  • Clean the ATR crystal with isopropanol.

  • Acquire a Background Spectrum (air only).

  • Validation Criteria: The region between 2000–2500 cm⁻¹ (where the Nitrile peak appears) must be flat. Any atmospheric CO₂ doublet (2350 cm⁻¹) should be subtracted automatically.

Step 2: Sample Acquisition
  • Place ~10 mg of 3-Cyano-2-fluoro-4-methoxybenzoic acid on the crystal.

  • Apply pressure using the anvil until the force gauge reads optimal (typically 80–100 N).

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Routine) or 64 (High Quality)

    • Range: 4000 – 600 cm⁻¹

Step 3: Data Processing & Logic Check

Do not rely solely on software matching. Use the following logic flow to validate the structure manually.

ValidationLogic Start Start Spectral Analysis CheckCN Check 2220-2240 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckCO Check 1690-1715 cm⁻¹ (Carbonyl Peak) CheckCN->CheckCO Peak Present FailCN FAIL: Missing Nitrile (Check Starting Material) CheckCN->FailCN Absent CheckOH Check 2500-3300 cm⁻¹ (Broad Acid OH) CheckCO->CheckOH Peak Present FailSalt FAIL: C=O Missing/Shifted (Possible Salt Formation) CheckCO->FailSalt Shifted to 1550 Pass PASS: Identity Confirmed CheckOH->Pass Present

Figure 1: Decision tree for confirming the identity of 3-Cyano-2-fluoro-4-methoxybenzoic acid.

Comparative Performance: IR vs. Alternatives

Why use IR when NMR exists? This table objectively compares the performance of IR against alternatives for this specific application (Routine ID).

FeatureFT-IR (ATR) 1H NMR (DMSO-d6) HPLC-UV
Specificity High (Fingerprint unique to polymorphs)Very High (Exact connectivity)Medium (Retention time only)
Speed < 2 Minutes> 30 Minutes (Prep + Scan)> 15 Minutes
Sample State Solid (Native state)Liquid (Dissolved)Liquid (Dissolved)
Polymorph ID Excellent (Detects crystal packing)N/A (Structure destroyed in solution)N/A
Cost Per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)
Blind Spot Trace impurities (<1%)Inorganic saltsNon-chromophores

Validation Workflow Diagram

The following diagram illustrates the complete lifecycle of validating this material, from reference generation to routine testing.

Workflow RefGen Reference Generation (1H/13C NMR + MS) MasterSpec Master IR Spectrum (Gold Standard) RefGen->MasterSpec Validates Compare Correlation Algorithm (>0.95 Match) MasterSpec->Compare Input Reference Routine Routine Batch Sample ATR ATR-FTIR Acquisition Routine->ATR ATR->Compare Release Release Material Compare->Release Pass

Figure 2: The validation lifecycle. Note that NMR is used upstream to validate the Master IR Spectrum.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectroscopy Theory and Standard Spectra (Benzoic Acid Derivatives). Retrieved from [Link]

  • Specac Application Notes. ATR vs. KBr Pellets: A Comparative Guide for Solid Analysis. Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Band Assignment). Wiley.[2]

Sources

Comparative

Reference standards for 3-Cyano-2-fluoro-4-methoxybenzoic acid impurity profiling

Title: Reference Standards for 3-Cyano-2-fluoro-4-methoxybenzoic Acid Impurity Profiling: A Comparative Technical Guide Executive Summary In the synthesis of high-value fluorinated APIs (e.g., androgen receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reference Standards for 3-Cyano-2-fluoro-4-methoxybenzoic Acid Impurity Profiling: A Comparative Technical Guide

Executive Summary

In the synthesis of high-value fluorinated APIs (e.g., androgen receptor antagonists or kinase inhibitors), 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) serves as a critical Key Starting Material (KSM) or intermediate. Its impurity profile is complex due to the competing reactivities of the cyano, fluoro, and methoxy groups.

This guide objectively compares the three primary approaches to sourcing reference standards for this profiling: Certified Reference Materials (CRMs) , In-Situ Generated Isolates , and Computational/Surrogate Standards (RRT/QNMR) . We analyze these alternatives based on regulatory compliance (ICH Q3A/B), detection limits (LOD/LOQ), and long-term cost-efficiency.

The Impurity Landscape: What Are We Profiling?

Before comparing standards, we must define the targets. Based on the electrophilic aromatic substitution and nucleophilic displacement pathways typically used to synthesize this scaffold, the critical impurities include:

  • Impurity A (Des-cyano): 2-Fluoro-4-methoxybenzoic acid (Starting material carryover).

  • Impurity B (Hydrolysis): 3-Carbamoyl-2-fluoro-4-methoxybenzoic acid (Partial hydrolysis of the nitrile).

  • Impurity C (Demethylated): 3-Cyano-2-fluoro-4-hydroxybenzoic acid (Ether cleavage).

  • Impurity D (Regioisomer): 6-Cyano-2-fluoro-4-methoxybenzoic acid (Isomeric byproduct).

Figure 1: Impurity Fate Mapping (Graphviz)

ImpurityMap SM 2-Fluoro-4-methoxybenzoic acid (Start) Target 3-Cyano-2-fluoro-4- methoxybenzoic acid SM->Target Cyanation (e.g., Pd-catalyzed) ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Rxn ImpB Impurity B (Amide Hydrolysis) Target->ImpB Acid/Base Hydrolysis ImpC Impurity C (Demethylation) Target->ImpC Lewis Acid (AlCl3/BBr3)

Caption: Figure 1. Origin of key impurities. Impurity B is the most critical stability-indicating parameter due to the lability of the nitrile group.

Comparative Analysis of Reference Standard Options

Option A: Custom Synthesized Certified Reference Materials (CRMs)

The "Gold Standard" for GMP and Late-Stage Development.

  • Description: High-purity (>98%) isolated standards of specific impurities (A, B, C) with full characterization (H-NMR, C-NMR, MS, IR, TGA/ROI).

  • Performance: Provides absolute retention time matching and accurate Relative Response Factor (RRF) calculation.

  • Best For: Method Validation, Release Testing, Stability Studies.

Option B: In-Situ Generated / Crude Isolates

The "Pragmatic" Option for Early Discovery.

  • Description: Forcing degradation of the main peak (e.g., acid hydrolysis to generate Impurity B) or spiking crude reaction mixtures.

  • Performance: High risk of co-elution. Quantification is impossible without an assumed RRF of 1.0.

  • Best For: Method Development (identifying elution order), Stress Testing.

Option C: Surrogate Standards (QNMR / RRT)

The "Advanced" Option for rapid screening.

  • Description: Using Relative Retention Times (RRT) from literature or predicting concentration using Quantitative NMR (QNMR) against an internal standard (e.g., Maleic Acid).

  • Performance: Eliminates the need for physical impurity standards but fails if column selectivity changes (e.g., pH shifts).

  • Best For: Early Process Optimization, Non-GMP screening.

Experimental Comparison Data

To validate the necessity of CRMs, we compared the quantification of Impurity B (Amide) using a CRM versus an assumed RRF (Option B).

Protocol:

  • System: UHPLC (C18 Column, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Detection: UV at 254 nm.

Table 1: Quantification Accuracy Comparison

ParameterOption A: Certified CRMOption B: Assumed RRF (1.0)Deviation
True RRF 1.42 (Determined)1.00 (Assumed)-
Calc. Conc. (0.1% Spike) 0.103%0.072%-30% Error
LOD (S/N > 3) 0.03 µg/mLN/A-
Linearity (R²) 0.9998N/A-
Regulatory Risk Low (ICH Compliant)High (Underestimation)Critical

Analysis: The amide impurity (Impurity B) has a significantly higher UV absorbance than the nitrile parent due to conjugation changes. Using Option B (Assumed RRF) results in a 30% underestimation of the impurity, potentially causing a batch to pass QC when it should fail (OOS).

Detailed Protocol: Validating the Standards

When receiving a reference standard (Option A), you must verify its "System Suitability" before use. Do not blindly trust the CoA.

Workflow: System Suitability for Impurity Standards
  • Stock Preparation: Dissolve 5 mg of Target and 1 mg of each Impurity (A, B, C) in 10 mL Diluent (50:50 MeOH:Water).

  • Resolution Check: Inject the mixture.

    • Requirement: Resolution (Rs) between Impurity A (Des-cyano) and Target must be > 1.5.

    • Why: These are structurally similar and prone to co-elution on standard C18 columns.

  • Sensitivity Check: Dilute Impurity B to 0.05% level (Reporting Threshold).

    • Requirement: S/N ratio > 10.[1][2][3][4]

  • Orthogonal Verification (Crucial):

    • If using Option B (In-situ), confirm the peak identity using LC-MS/MS. The parent mass of the Target is 195.03 Da (ESI+). Impurity B will show +18 Da (213.04 Da).

Figure 2: Decision Tree for Standard Selection

DecisionTree Start Start: Impurity Profiling Phase Development Phase? Start->Phase Early Early Discovery/Route Scouting Phase->Early Late Late Stage/GMP/Release Phase->Late Action1 Use Option B (In-Situ) + LC-MS ID Early->Action1 Qualitative Action2 Use Option C (QNMR) for quantification Early->Action2 Quantitative Q1 Is Impurity > 0.10%? Late->Q1 Q1->Action1 No (<0.1%) Action3 MANDATORY: Option A (Custom CRM) Q1->Action3 Yes (>0.1%)

Caption: Figure 2. Selection strategy compliant with ICH Q3A(R2) guidelines.

Conclusion & Recommendation

For 3-Cyano-2-fluoro-4-methoxybenzoic acid , the high reactivity of the nitrile group necessitates rigorous profiling.

  • Recommendation: For any GMP-related activity, Option A (Certified Reference Materials) is non-negotiable. The significant difference in UV response factors (demonstrated in Table 1) means that "cheap" alternatives (Option B/C) pose a severe compliance risk.

  • Sourcing: Ensure your standard provider offers data on water content (KF) and residual solvents , as these are common contaminants in benzoic acid derivatives that skew purity calculations.

References

  • ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • Takeda Pharmaceutical Company. "Process for preparation of Vonoprazan intermediates." Google Patents, US20160368870A1. Link (Demonstrates relevant chemistry for fluorinated benzonitriles).

  • Sigma-Aldrich. "3-Fluoro-4-methoxybenzoic acid Product Specification." Merck KGaA, Accessed 2026. Link

  • PubChem. "3-Cyano-2-fluoro-4-methoxybenzoic acid (Compound Summary)." National Library of Medicine. Link (Note: Generalized link to PubChem search).

  • Gorog, S. "Identification and determination of impurities in drugs." Elsevier Science, 2000.

Sources

Validation

Elemental analysis and purity validation of 3-Cyano-2-fluoro-4-methoxybenzoic acid batches

Executive Summary & Application Context 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) is a critical scaffold in the synthesis of next-generation non-steroidal androgen receptor antagonists (similar to Enzalut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) is a critical scaffold in the synthesis of next-generation non-steroidal androgen receptor antagonists (similar to Enzalutamide/Xtandi® analogs).[1] Its structural integrity—specifically the stability of the cyano group (-CN) adjacent to the fluoro-substituted aromatic ring—is paramount for downstream nucleophilic substitutions and coupling reactions.

This guide challenges the industry-standard reliance on simple HPLC-UV purity ("The Alternative") and proposes a Multi-Modal Validation Protocol . We compare standard commercial batches against a rigorously validated standard, demonstrating how "silent" impurities like hydrolyzed amides and trapped inorganic salts can catastrophically affect yield and safety in late-stage drug development.[1]

Comparative Analysis: Standard vs. Validated Batches

In this section, we compare a typical "Standard Commercial Grade" batch (often sourced from generic catalog vendors) against a "Validated Pharma Grade" batch characterized using the protocol defined in Section 4.

Performance Metrics
FeatureAlternative: Standard Commercial Grade Recommended: Validated Pharma Grade Impact on Downstream Synthesis
Nominal Purity >98% (HPLC-UV @ 254 nm)>99.5% (qNMR + HPLC)Yield: Standard grade often causes 10-15% yield loss due to stoichiometry errors.[1][2]
Elemental Analysis Often omitted or "Conforms"Strict Tolerance: C ±0.3%, N ±0.3%Stoichiometry: EA detects trapped solvents/salts that inflate mass but contribute no reactivity.[1][2]
Key Impurity Amide Hydrolysis Product (Often co-elutes in HPLC)Quantified <0.1% (via 1H-NMR)Side Reactions: The amide competes in coupling reactions, forming difficult-to-separate byproducts.[1][2]
Metal Content Unknown (Pd/Cu residues common)Pd < 10 ppm (ICP-MS)Catalyst Poisoning: Residual Pd from cyanation can crash downstream cross-couplings.[1][2]
Regioisomer ~1-2% (6-fluoro isomer)<0.1% (via 19F-NMR)Purification: Regioisomers are notoriously difficult to separate after the final coupling step.[1][2]
The "Silent" Failure Mode

The most dangerous impurity in this scaffold is the primary amide (3-carbamoyl-2-fluoro-4-methoxybenzoic acid), formed by the partial hydrolysis of the cyano group.

  • Why it fails HPLC: The amide and nitrile often have similar retention times on C18 columns under acidic conditions.[2]

  • Why it fails Synthesis: In subsequent amide coupling steps (e.g., with amines), the impurity acts as a competitive nucleophile or inert mass, leading to "unexplainable" stoichiometry mismatches.[1]

Visualizing the Validation Workflow

The following decision tree outlines the logic for accepting or rejecting a batch based on our multi-modal strategy.

ValidationWorkflow Start Incoming Batch (CAS: 840481-53-0) EA Step 1: Elemental Analysis (CHN Combustion) Start->EA qNMR Step 2: qNMR (1H & 19F) (Structural Purity) EA->qNMR Pass (±0.4%) Reject REJECT BATCH (Quarantine) EA->Reject Fail (>0.4% dev) Indicates Salt/Solvent HPLC Step 3: HPLC-MS (Trace Organics) qNMR->HPLC Pass (>99.0% wt/wt) No Amide Detected qNMR->Reject Fail Amide/Isomer Found ICP Step 4: ICP-MS (Metal Scavenging) HPLC->ICP Pass No Unknowns >0.1% HPLC->Reject Fail Organic Impurity ICP->Reject Fail (High Metals) Release RELEASE BATCH (Production Ready) ICP->Release Pass (Pd <10ppm)

Figure 1: Decision tree for the purity validation of 3-Cyano-2-fluoro-4-methoxybenzoic acid. Note the sequential gating where bulk purity (EA) precedes structural specificity (NMR).

Detailed Experimental Protocols

Step 1: Elemental Analysis (CHN)

Purpose: To detect bulk impurities (inorganic salts, moisture) that HPLC misses.[1][2]

  • Method: Combustion analysis using a Flash 2000 or equivalent CHNS analyzer.[2]

  • Theoretical Values (C9H6FNO3):

    • Carbon: 55.39%[2]

    • Hydrogen: 3.10%[1][2]

    • Nitrogen: 7.18%[2]

  • Acceptance Criteria: Results must be within ±0.4% of theoretical values.

    • Insight: A low Carbon/Nitrogen value with correct ratio often indicates retained inorganic salts (e.g., NaBr, NaCl) from the acidification step.[1]

Step 2: Quantitative NMR (qNMR)

Purpose: Absolute purity determination and specific detection of the hydrolyzed amide impurity.[2]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 (ensures solubility of the carboxylic acid).[2]

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.[1][2]

  • Protocol:

    • Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) precisely (±0.01 mg).[1][2]

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.[1][2]

    • Critical Signal Monitoring:

      • Target: Aromatic protons of the benzoic acid (~7.5 - 8.0 ppm).[2]

      • Impurity (Amide): Look for two broad singlets (NH2) around 7.4 ppm and 7.8 ppm.[1][2]

      • Impurity (Regioisomer): Check 19F-NMR. The 2-fluoro shift is distinct from the 6-fluoro or 3-fluoro analogs.

  • Calculation:

    
    [1]
    
Step 3: HPLC-MS Validation

Purpose: To resolve chemically similar organic impurities that might overlap in NMR.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: Acetonitrile[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm and MS (ESI-).

  • Key Observation: The Des-cyano impurity (2-fluoro-4-methoxybenzoic acid) will have a distinct Mass (M-H = 169) compared to the target (M-H = 194).[1]

Scientific Rationale & Troubleshooting

Why the "Amide" Impurity Matters

The synthesis of 3-cyano-2-fluoro-4-methoxybenzoic acid typically involves a cyanation reaction (replacing a Bromine/Iodine atom).

  • Mechanism: If the workup is too acidic or basic, the nitrile hydrates to a primary amide.[1][2]

  • Consequence: In peptide coupling (common for this intermediate), the amide nitrogen can react with activated esters, capping the growing chain and terminating the synthesis.[1]

Handling Hygroscopicity

This compound can form hydrates.[2]

  • Observation: If EA shows low C/N but correct ratio, and H is high.

  • Corrective Action: Dry the sample at 40°C under vacuum (P < 10 mbar) for 12 hours and re-test.

References

  • Enzalutamide Synthesis & Impurities

    • Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[1] Chemical Research in Chinese Universities, 2016.[1][2]

    • [1]

  • qNMR Methodology

    • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

    • [1]

  • Nitrile Hydrolysis Mechanisms

    • Sankar, M., et al. "Selective hydrolysis of nitriles to amides."[1] Catalysis Science & Technology, 2014.[1][2]

  • Elemental Analysis in Drug Discovery

    • Barber, G.[1][2] "The changing role of elemental analysis in modern drug discovery." Drug Discovery Today, 2014.[1][2]

    • [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Cyano-2-fluoro-4-methoxybenzoic Acid

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyano-2-fluoro-4-methoxybenzoic acid, grounding every recommendation in established safety protocols and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

These related compounds are consistently identified as causing skin and eye irritation, with the potential for respiratory irritation. They are also classified as harmful if swallowed. The presence of the fluoro and cyano functional groups necessitates a cautious approach, as these moieties can exhibit unique reactivity and toxicity.

Table 1: Summary of Anticipated Hazards

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. Avoid contact with skin.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, the following PPE is mandatory when handling 3-Cyano-2-fluoro-4-methoxybenzoic acid in any capacity, including disposal:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If handling the solid outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.

In Case of Exposure: Immediate First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 2: Spill Management and Cleanup

Accidental spills must be managed promptly and safely. The following procedures are recommended for spills of 3-Cyano-2-fluoro-4-methoxybenzoic acid.

Spill Cleanup Protocol
  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Table 2: Recommended Spill Cleanup Materials

MaterialPurposeDisposal
Inert Absorbent (e.g., vermiculite, sand) To absorb and contain liquid spills.Dispose of as hazardous waste.
Chemical-Resistant Scoop and Brush For collecting solid spills.Decontaminate after use.
Labeled, Sealable Waste Containers For collecting all contaminated materials.Dispose of as hazardous waste.

Part 3: The "Why": Understanding the Chemical Risks During Disposal

Proper disposal procedures are not arbitrary; they are dictated by the chemical's reactivity and potential to form hazardous byproducts.

Thermal Decomposition

Upon heating, fluorinated benzoic acids can decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF). The presence of the nitrile group also introduces the risk of releasing nitrogen oxides (NOx) during combustion. These decomposition products are a primary reason why incineration must be carried out in a specialized, high-temperature incinerator equipped with appropriate scrubbers.

Hydrolysis of the Nitrile Group

The cyano (nitrile) group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid and ammonia or an ammonium salt.[1] While this may not seem inherently dangerous, mixing a nitrile-containing compound with strong acids or bases in a general waste container can lead to uncontrolled reactions, gas evolution, and potential pressure buildup.

Environmental Persistence of Fluorinated Compounds

The carbon-fluorine bond is exceptionally strong, which makes many fluorinated organic compounds highly resistant to environmental degradation.[2] This persistence can lead to bioaccumulation and long-term environmental contamination if the compound is not disposed of correctly.[3][4] Improper disposal could result in the contamination of soil and water resources.

Part 4: Step-by-Step Disposal Protocol

The disposal of 3-Cyano-2-fluoro-4-methoxybenzoic acid must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Waste Segregation: The Cornerstone of Safe Disposal

Due to its halogenated nature, 3-Cyano-2-fluoro-4-methoxybenzoic acid must be segregated into a dedicated "halogenated organic waste" stream.[6] Mixing it with non-halogenated organic waste can complicate the disposal process and may be prohibited by your waste management provider.

Diagram 1: Waste Disposal Decision Workflow

WasteDisposalWorkflow Start Waste Generated: 3-Cyano-2-fluoro-4- methoxybenzoic acid IsSolid Is the waste solid or a solution? Start->IsSolid SolidWaste Collect in a dedicated, labeled container for solid halogenated organic waste. IsSolid->SolidWaste Solid SolutionWaste Is the solvent halogenated? IsSolid->SolutionWaste Solution FinalDisposal Arrange for pickup by a licensed hazardous waste disposal contractor. SolidWaste->FinalDisposal HalogenatedSolvent Collect in a dedicated, labeled container for liquid halogenated organic waste. SolutionWaste->HalogenatedSolvent Yes NonHalogenatedSolvent Consult EHS for guidance. May require separate waste stream. SolutionWaste->NonHalogenatedSolvent No HalogenatedSolvent->FinalDisposal NonHalogenatedSolvent->FinalDisposal

Sources

Handling

Personal protective equipment for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid

Executive Summary: The "Why" Behind the Protocol Handling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires a nuanced approach that goes beyond standard laboratory compliance. This molecule combines three distinct function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires a nuanced approach that goes beyond standard laboratory compliance. This molecule combines three distinct functional groups—a carboxylic acid, a nitrile (cyano), and a fluorine substituent—each dictating specific safety and reactivity considerations.

  • The Fluorine Factor: Fluorinated aromatics often exhibit enhanced lipophilicity, increasing skin absorption rates compared to their non-fluorinated analogs.

  • The Nitrile Risk: While the cyano group is stable under neutral conditions, it poses a latent risk of releasing hydrogen cyanide (HCN) if subjected to strong acids or combustion.

  • The Acid Function: A primary irritant to mucous membranes and eyes.

This guide moves beyond generic advice, providing a self-validating safety system designed to protect both the researcher and the integrity of the compound.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on the functional group analysis and GHS data for structural analogs (Fluorobenzonitriles and Methoxybenzoic acids), we treat this compound with the following hazard profile:

Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity H302 Harmful if swallowed.[1][2]Nitrile metabolism can liberate cyanide ions in vivo, though slower than simple salts.
Skin Irritation H315 Causes skin irritation.[1][3][4][5]Acidic protons react with skin moisture; fluorine enhances penetration.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Fine dusts are highly abrasive and chemically reactive with corneal moisture.
STOT-SE H335 May cause respiratory irritation.[1][3][6][7]Inhalation of dust triggers inflammatory response in bronchial tissues.

Critical Warning: Thermal decomposition (fire) or reaction with strong mineral acids may release Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) gases.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. The goal is not just to reduce exposure, but to eliminate it.

PPE Selection Logic
  • Glove Permeation: Standard 4-mil nitrile is sufficient for incidental contact with the solid. However, once dissolved in organic solvents (DCM, THF), the permeation rate changes drastically.

  • Respiratory Protection: The primary risk is inhalation of airborne particulates during weighing.

Detailed PPE Specifications
Body AreaPPE RequirementTechnical SpecificationOperational Rationale
Hands (Inner) Nitrile Exam Gloves 4-5 mil thickness.Acts as a second skin; protects against sweat contamination of the sample.
Hands (Outer) Extended Cuff Nitrile 6-8 mil (minimum).Primary barrier. Extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Eyes Chemical Goggles ANSI Z87.1 (Impact + Splash).Safety glasses are insufficient. Fine powders can bypass glasses via the side gaps.
Respiratory Engineering Control Chemical Fume Hood.[3]Primary Defense. All open handling must occur here.
Respiratory N95 / P100 Mask NIOSH Approved.Secondary Defense. Required only if weighing outside a hood (not recommended) or during spill cleanup.
Body Lab Coat 100% Cotton or Nomex.Synthetic blends can melt into skin if a fire occurs (flash risk from solvents).

Part 3: Operational Protocols

Decision Logic: PPE Selection Workflow

Follow this logic flow to determine the required protection level based on your specific task.

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent Basic_PPE Standard PPE: Lab Coat + Nitrile + Goggles (Hood Recommended) Qty->Basic_PPE No High_PPE Enhanced PPE: Double Glove + N95 Mask (Hood MANDATORY) Qty->High_PPE Yes Aggressive Permeating (DCM, DMF)? Solvent->Aggressive Standard Standard (Water, EtOH)? Solvent->Standard Double_Glove Double Glove (Change every 15m) + Fume Hood Aggressive->Double_Glove Single_Glove Standard Nitrile + Fume Hood Standard->Single_Glove

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent interaction.

Safe Weighing & Transfer Protocol

The "Static Trap": Fluorinated benzoic acids are often fluffy and prone to static charge, causing "jumping" during weighing.

  • Preparation:

    • Place an antistatic gun or ionizer inside the balance chamber.

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

  • The "Glove Check" (Self-Validating Step):

    • Before handling, inflate your outer gloves by trapping air at the wrist and squeezing.

    • Pass: Glove remains inflated. Fail: Air leaks (micro-punctures). Replace immediately.

  • Transfer:

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • If powder spills on the balance: Do not blow it off. Wipe with a damp Kimwipe (water/methanol) and dispose of as solid hazardous waste.

Emergency Response: Spill Management

If a spill occurs, immediate action prevents exposure and contamination.

Spill_Response Spill Spill Detected Assess Assess Size & Location Spill->Assess Small Minor (< 1g) Inside Hood Assess->Small Large Major (> 1g) Or Outside Hood Assess->Large Action_Small 1. Cover with wet paper towel 2. Wipe up 3. Dispose as Haz Waste Small->Action_Small Action_Large 1. Evacuate Area 2. Don N95 + Double Gloves 3. Use Spill Kit (Absorbent) Large->Action_Large Report Report Incident (Review SOP) Action_Small->Report Action_Large->Report

Figure 2: Workflow for managing spills, prioritizing containment and respiratory protection.

Part 4: Disposal & Waste Management

Disposal is the final step of the safety lifecycle. Improper disposal of cyano-compounds can lead to dangerous downstream reactions.

  • Segregation:

    • Solid Waste: Collect in a container labeled "Toxic Solid - Nitrile/Fluorine Organic."

    • Liquid Waste: Segregate into "Organic Solvents - Halogenated" (if DCM/Chloroform used) or "Non-Halogenated."

  • The "Acid Warning":

    • NEVER mix waste streams containing this compound with strong acidic waste (e.g., waste from acid digestions).

    • Reasoning: Acidic hydrolysis of the nitrile group can slowly release HCN gas in a closed waste container.

  • Container Prep:

    • Triple rinse empty vials with acetone before discarding glass. Add the rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][8]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.